Product packaging for Uranium(Cat. No.:CAS No. 7440-61-1)

Uranium

Cat. No.: B1218218
CAS No.: 7440-61-1
M. Wt: 238.0289 g/mol
InChI Key: JFALSRSLKYAFGM-UHFFFAOYSA-N
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Description

Historical Context of Uranium Chemistry and its Research Trajectories

The history of this compound chemistry dates back to 1789 when Martin Klaproth, a German chemist, isolated an oxide of this compound from pitchblende. energy.govwikipedia.orgebsco.com He named the element "uran" after the planet Uranus. energy.govwikipedia.orgebsco.com Initially, this compound's primary uses were limited, notably as a colorant in ceramics and early photography. energy.govwikipedia.org

A pivotal moment arrived in 1896 with Henri Becquerel's discovery of radioactivity using this compound salts, revealing a fundamental property previously unrecognized. wikipedia.orgebsco.com This discovery paved the way for the pioneering work of scientists like Marie and Pierre Curie, who isolated other radioactive elements, polonium and radium, from this compound ore, further highlighting the radioactive nature of this compound and its decay products. ebsco.comacs.org

The potential of this compound as an energy source became apparent in the mid-20th century following the discovery of nuclear fission by Otto Hahn and Fritz Strassmann, with the physical explanation provided by Lise Meitner and Otto Robert Frisch. wikipedia.org Enrico Fermi's hypothesis that this compound fission could release enough neutrons to sustain a chain reaction was confirmed, leading to the development of nuclear energy and weapons. wikipedia.org This marked a significant shift in this compound research trajectories, moving from purely descriptive chemistry and the study of its radioactive decay to focusing on its nuclear properties and the complex chemistry involved in the nuclear fuel cycle. iaea.orgresearchgate.net

Significance of this compound in Contemporary Scientific Disciplines

This compound's unique properties make it indispensable in several contemporary scientific disciplines.

Energy Science and Technology

This compound is the primary fuel source for commercial nuclear reactors globally, providing a significant portion of the world's electricity. energy.govwikipedia.orgiaea.orgebsco.comnfthis compound.com The isotope This compound-235 (B1209698) (²³⁵U) is particularly crucial due to its fissile nature, meaning it can sustain a nuclear chain reaction. wikipedia.orgebsco.com Natural this compound contains only about 0.711% ²³⁵U, with the majority being this compound-238 (²³⁸U). energy.goviaea.orgebsco.com For use in most reactors, the concentration of ²³⁵U must be increased through a process called enrichment. wikipedia.orgiaea.orgebsco.com

Research in this area focuses on various aspects of the nuclear fuel cycle, including:

this compound extraction and milling from ores like uraninite (B1619181). energy.goviaea.orgebsco.com

Conversion processes involving compounds like this compound ore concentrates (UOCs), UF₄, UF₆, and UO₂F₂. iaea.orgresearchgate.net

Development of advanced reactor designs, such as molten salt reactors (MSRs), which require a deep understanding of this compound chemistry in extreme environments. pnnl.gov

Nuclear forensics, which utilizes the chemical and physical characteristics of this compound compounds to determine their origin and history. researchgate.net

One kilogram of this compound-235 can theoretically produce an immense amount of energy, equivalent to millions of kilograms of coal, highlighting its significance in meeting global energy demands. wikipedia.orgiaea.orgebsco.com

Environmental Geochemistry and Biogeochemistry

This compound is a naturally occurring element found in low concentrations in soil, rock, and water. energy.govwikipedia.org Its presence in the environment can be due to natural geological processes or anthropogenic activities such as mining and nuclear processing. epfl.chmdpi.comcore.ac.uk Research in environmental geochemistry and biogeochemistry investigates the behavior of this compound in various environmental compartments. epfl.chtandfonline.com

Key areas of study include:

The mobility and speciation of this compound in groundwater, influenced by factors like redox conditions, pH, and the presence of other anions like nitrate (B79036) and sulfate (B86663). mdpi.com

Interactions of this compound with minerals and organic matter in soils and sediments. epfl.chtandfonline.com

Biogeochemical processes, such as microbial reduction of soluble this compound(VI) to insoluble this compound(IV), which can influence this compound mobility and are being explored for bioremediation strategies in contaminated sites. epfl.chmdpi.comresearchgate.net

this compound isotope fractionation during microbial processes, providing insights into the mechanisms and extent of these reactions. epfl.ch

Understanding the biogeochemical cycling of this compound is crucial for assessing and mitigating the environmental impact of this compound-related activities and for developing effective remediation strategies for contaminated sites. mdpi.comcore.ac.ukresearchgate.net

Fundamental Actinide Chemistry

This compound is the most extensively studied actinide element in terms of its chemical properties, serving as a key system for understanding the fundamental chemistry of the entire actinide series. llnl.govacs.orgosti.gov Research in this area delves into the electronic structure, bonding, and reactivity of this compound compounds. acs.orgosti.goveuropa.eupurdue.edupnas.org

Significant research themes include:

The role of 5f orbitals in bonding, which contributes to the complex and often unique coordination chemistry of this compound. llnl.govacs.orgresearchgate.net

Synthesis and characterization of this compound complexes with various ligands, including organometallic compounds like uranocene, which expanded the field of organoactinide chemistry. acs.orgosti.gov

Exploration of less common oxidation states, such as this compound(II) and this compound(I), and their reactivity. acs.orgmdpi.com

Investigation of this compound-element multiple bonds, including the formation of this compound-carbon triple bonds in methylidyne molecules. pnas.org

Studies of this compound coordination complexes for potential applications in catalysis, leveraging this compound's diverse oxidation states and coordination numbers. europa.eupurdue.eduresearchgate.netacs.org

Development of new spectroscopic and computational techniques to probe the electronic structure and bonding in this compound compounds. purdue.edu

Despite significant progress, the fundamental chemistry of this compound, particularly in lower oxidation states and with unconventional ligand environments, remains an active area of research with much to be explored. acs.orgosti.goveuropa.eu

Scope and Research Focus of this compound Chemistry

The scope of this compound chemistry research is broad and interdisciplinary, driven by both fundamental scientific curiosity and practical applications. The research focus encompasses understanding the intrinsic chemical behavior of this compound across its various oxidation states and coordination environments, developing new synthetic routes to novel this compound compounds, and exploring their potential applications.

Current research frontiers include:

Developing a deeper understanding of the role of 5f orbitals in bonding and reactivity using advanced spectroscopic and computational methods. llnl.govacs.orgpurdue.edu

Synthesizing and characterizing this compound complexes with unusual ligands or in low oxidation states to unlock new reaction pathways. acs.orgosti.goveuropa.eupurdue.edumdpi.com

Exploring the potential of this compound compounds in catalysis for various organic transformations and small molecule activation. europa.eupurdue.eduresearchgate.netacs.org

Investigating the surface chemistry of this compound compounds, particularly in the context of nuclear fuel behavior and environmental interactions. tandfonline.com

Applying insights from fundamental this compound chemistry to address challenges in the nuclear fuel cycle, including reprocessing and waste management. researchgate.neteuropa.eu

Studying the biogeochemical transformations of this compound in the environment to improve remediation strategies for contaminated sites. epfl.chmdpi.comresearchgate.net

The field continues to evolve, with recent advancements in areas like machine learning being applied to gain new insights into this compound chemistry in complex systems like molten salt reactors. pnnl.gov The development of stable starting materials and advanced characterization techniques has significantly contributed to the recent renaissance in molecular this compound chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula U B1218218 Uranium CAS No. 7440-61-1

Properties

IUPAC Name

uranium
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InChI

InChI=1S/U
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InChI Key

JFALSRSLKYAFGM-UHFFFAOYSA-N
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Canonical SMILES

[U]
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Molecular Formula

U
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DSSTOX Substance ID

DTXSID1042522
Record name Uranium
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Molecular Weight

238.0289 g/mol
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Physical Description

Metal: Silver-white, malleable, ductile, lustrous solid (Weakly radioactive); [NIOSH] Soluble in H2O or dilute acids: uranium nitrate, sulfate, chloride, fluoride, & acetate; Relatively insoluble: uranium dioxide, uranyl oxide, & uranium octoxide; [ACGIH], Silver-white, malleable, ductile, lustrous solid., Colorless liquid with a strong, acrid, pungent odor., Metal: Silver-white, malleable, ductile, lustrous solid. [Note: Weakly radioactive.]
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Boiling Point

4131 °C, 7468 °F, 6895 °F
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Solubility

Insol in water, alkalis, alcohol; soluble in acids, Rapidly soluble in aqueous HCl. Non-oxidizing acids, such as sulfuric, phosphoric and hydrofluoric /acid/, react only very slowly with uranium; nitric acid dissolves massive uranium at a moderate rate., Insoluble
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Density

19.1 g/cu cm, Density: 19.07, transforms to beta-form at 667.8 °C /Orthorhombic alpha-form/, Density: 18.11, transforms to gamma-form at 774.9 °C /Tetragonal, beta form/, 19.05 (metal)
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Vapor Density

19.05 (metal)
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Vapor Pressure

0 mm Hg at 20 °C, 0 mmHg (approx), depends upon the specific compound
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Color/Form

Silver-white, malleable, ductile, lustrous solid, Silver-white, lustrous, radioactive metal, Silvery white, orthorhombic

CAS No.

7440-61-1, 13598-56-6, 22541-40-8
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Melting Point

1135 °C, 2075 °F, 2097 °F
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Fundamental Chemistry of Uranium Species and Compounds

Coordination Chemistry of Uranium

This compound readily forms coordination complexes with a wide range of ligands. The nature of these complexes is highly dependent on the oxidation state of the this compound ion and the surrounding chemical environment, including pH, ionic strength, and the presence of various organic and inorganic ligands. thuenen.de

Uranyl Ion (UO2^2+) Complexation in Solution

The behavior of the uranyl ion in solution is significantly influenced by the complexes it forms with available ligands. nd.edu The stability of these complexes is quantified by stability constants (also known as formation constants), which are equilibrium constants for the reaction between the uranyl ion and a ligand to form a complex. These constants provide insight into the strength of the interaction between the uranyl ion and different ligands.

Precise information regarding uranyl complexation chemistry can be obtained from studies involving crystal structures and spectroscopic techniques. thuenen.dend.edu The formation of complexes can significantly impact the mobility and reactivity of this compound in various systems.

The speciation of the uranyl ion in aqueous solution is highly dependent on pH. At low pH values, the free uranyl cation, [UO₂]²⁺, is the dominant species. thuenen.deunl.edu As the pH increases, the uranyl ion undergoes hydrolysis, forming a series of hydroxo-uranyl species. thuenen.dersc.org These hydrolysis products can range from monomeric species like [UO₂(OH)]⁺ and [UO₂(OH)₂]⁰ to polynuclear complexes such as [(UO₂)₂(OH)₂]²⁺ and [(UO₂)₃(OH)₅]⁺. unl.edu

The pH-dependent speciation is a critical factor determining the adsorption behavior of uranyl onto mineral surfaces. unl.eduosti.gov For instance, studies have shown that the decrease in uranyl adsorption with increasing pH can be linked to the formation of monovalent aqueous uranyl species that interact weakly with certain surface sites. unl.edu

The uranyl ion forms stable complexes with a wide variety of organic and inorganic ligands. This complexation plays a crucial role in the environmental mobility and biological availability of this compound. nih.gov

Inorganic Ligands: Common inorganic ligands that complex with the uranyl ion include carbonates, phosphates, sulfates, and halides. nih.govwikipedia.orgnih.gov Carbonate complexation is particularly important in natural waters, especially at circumneutral to alkaline pH, where highly soluble uranyl-carbonate complexes like [UO₂(CO₃)₃]⁴⁻ can form, increasing this compound solubility. nih.govrsc.orgresearchgate.net Phosphate (B84403) also forms strong complexes with the uranyl ion, and the formation of uranyl phosphate minerals can be a mechanism for this compound immobilization. rsc.orgresearchgate.net Uranyl sulfate (B86663) complexes, such as UO₂SO₄(H₂O)n, are also known and are intermediates in some this compound extraction processes. wikipedia.org

Organic Ligands: Uranyl ion interacts with a diverse range of organic ligands, including carboxylates, humic substances, and other organic molecules present in natural and contaminated environments. nih.govnd.edursc.org The complexation with organic ligands, such as humic substances and carboxylates, can significantly influence the mobility and bioavailability of this compound. nih.govajsonline.org Studies have investigated the complexation of uranyl with simple organic ligands like benzoic acid to understand its behavior in the environment and separation processes. rsc.org The interaction with organic ligands can also impact photoreactions involving uranyl. ajsonline.org Hundreds of crystal structures of uranyl complexes with organic ligands, particularly carboxylates, have been studied, providing detailed information on their coordination chemistry. nd.edu

This compound(IV) and this compound(V) Complex Chemistry

While U(VI) as the uranyl ion is the most common form in oxic aqueous systems, this compound also exists in other oxidation states, notably U(IV) and U(V).

This compound(IV): U(IV) is the major form of this compound in anoxic environments. nih.gov U(IV) compounds are typically less soluble than U(VI) compounds. The coordination chemistry of U(IV) involves complexes with various ligands. This compound tetrachloride (UCl₄) is a common starting material for synthesizing organothis compound compounds and exhibits octahedral coordination in the solid state. wikipedia.org U(IV) complexes can be synthesized through the reduction of U(VI) or from U(III) precursors. springernature.com Studies on U(IV) complexes often involve ligands that can stabilize this oxidation state and explore its coordination geometries, which can include tetrahedral and other arrangements depending on the ligands. acs.org

This compound(V): this compound(V), often found as the pentavalent uranyl ion [UO₂]⁺, is less stable than U(VI) and U(IV) and tends to disproportionate into U(IV) and U(VI). wikipedia.org The chemistry of U(V) is less explored compared to U(VI) and U(IV) due to its lower stability. wikipedia.org Pentavalent uranyl complexes can be obtained by the electrochemical or photochemical reduction of U(VI) complexes, often in the presence of stabilizing ligands such as carbonates or certain organic ligands. wikipedia.org Oxidation of U(IV) or low-valent this compound compounds under oxygen-free conditions can also yield U(V) complexes. wikipedia.org Novel complexes of formally quinquevalent this compound with various donor atoms have been synthesized and studied. rsc.org Recent research has also focused on stabilizing U(V) in different coordination environments, including terminal oxo complexes. springernature.comacs.orgnih.gov

Organometallic this compound Chemistry

Organometallic this compound chemistry involves compounds containing a direct carbon-to-uranium chemical bond. wikipedia.orgwikipedia.org This field is of both theoretical interest in organometallic chemistry and practical importance, particularly in the nuclear industry. wikipedia.org

Early attempts to synthesize organothis compound compounds during the Manhattan Project aimed to create volatile this compound species for isotope separation, but these efforts were hindered by the instability of the compounds. wikipedia.org The field advanced significantly with the synthesis of this compound metallocenes, compounds where a this compound atom is sandwiched between organic rings. wikipedia.orgnih.gov

A notable example is uranocene, U(C₈H₈)₂, synthesized in 1968. wikipedia.orgchemeurope.com Uranocene consists of a this compound atom sandwiched between two planar cyclooctatetraenide dianions (C₈H₈²⁻). chemeurope.comwikipedia.orgacs.org The bonding in uranocene involves interaction between this compound's f orbitals and the π electrons of the cyclooctatetraenide rings. wikipedia.orgchemeurope.comacs.org Uranocene is a green, air-sensitive solid that is stable to hydrolysis but pyrophoric in air. chemeurope.comwikipedia.org

Other organothis compound compounds include this compound metallocenes with cyclopentadienyl (B1206354) ligands, such as Cp₃UCl and Cp₄U, synthesized in the 1950s and 1960s. wikipedia.org Organometallic this compound chemistry also encompasses complexes with σ-bonding between this compound and alkyl or aryl groups, although these can be highly unstable. wikipedia.org The synthesis of stable this compound alkyl compounds has been achieved more recently, often involving bulky ligands to provide kinetic stability. wikipedia.org Research in organometallic this compound chemistry continues to explore new complexes, bonding motifs, and potential applications, including catalysis. nih.govontosight.airesearchgate.netgeoset.info

Surface Chemistry of this compound Materials

Interfacial Reactions with Aqueous and Gaseous Phases

The behavior of this compound at interfaces, particularly with aqueous and gaseous phases, is a critical aspect of its environmental mobility, geological disposition, and industrial processing. These interfacial reactions encompass a range of processes including adsorption, dissolution, precipitation, and redox transformations.

Interactions with Aqueous Phases:

Interfacial reactions between this compound species and aqueous phases are significantly influenced by factors such as pH, the presence of complexing ligands (like carbonate, phosphate, and organic acids), and the mineralogy of the solid surface. usgs.govmdpi.comresearchgate.netfrontiersin.org In natural waters, this compound primarily exists in its hexavalent state, U(VI), often as the uranyl ion (UO₂²⁺) and its hydrolysis products. mdpi.comfrontiersin.org These uranyl species can undergo surface complexation with hydroxylated sites on mineral surfaces, such as those found on iron(III) oxides, clay minerals, and other common aquifer sediments. usgs.govmdpi.comresearchgate.netnm.gov

Surface complexation modeling is a key approach used to describe U(VI) adsorption onto mineral surfaces as a function of aqueous chemical conditions. usgs.govnm.gov Studies on aquifer sediments containing minerals like quartz, feldspars, calcite, magnetite, and clay minerals have shown that the prediction of U(VI) adsorption is complex and depends on factors such as the types and proportion of surface functional groups, the electric field at the mineral-water interface, and reactions with other aqueous ions. usgs.gov Semi-empirical surface complexation models can provide a more precise description of U(VI) adsorption variations with changing chemical conditions. usgs.gov

The dissolution of this compound-bearing solids, particularly this compound oxides like UO₂, is another crucial interfacial process in aqueous systems. The kinetics of UO₂ dissolution are influenced by redox potential, pH, and the presence of complexing ligands. skb.comupc.edunrc.gov Under oxidizing conditions, U(IV) in UO₂ can be oxidized to the more soluble U(VI) state, which then dissolves. upc.educhalmers.se This oxidative dissolution is a key factor in the long-term behavior of spent nuclear fuel in contact with groundwater. skb.comchalmers.se The process can involve the formation of an oxidized surface layer on the UO₂ matrix. skb.comnrc.gov

The presence of carbonate ions in aqueous solutions significantly impacts U(VI) speciation and its interactions at interfaces. Uranyl ions form strong aqueous complexes with carbonate, such as UO₂(CO₃)₂²⁻ and UO₂(CO₃)₃⁴⁻, which can increase this compound mobility. researchgate.netfrontiersin.orgacs.org However, U(VI)-carbonate species can also adsorb onto mineral surfaces like ferrihydrite. nm.gov

Precipitation of secondary this compound phases at interfaces can also occur, influencing this compound mobility. Examples include the formation of calcium uranyl phosphate (autenite-type) and uranyl oxide hydrates (compreignacite- and becquerelite-like species) under specific conditions. frontiersin.org

Research findings highlight the dynamic nature of the solid/water interface. For instance, studies on the oxidative dissolution of UO₂ spent fuel indicate that the interface is a dynamic redox system, and kinetic mass balance models incorporating surface chemistry and heterogeneous redox processes are needed for long-term behavior assessment. skb.com Radiation effects at the solid/water interface, particularly on this compound oxides, can impact the corrosion of nuclear fuel by creating oxidizing conditions through water radiolysis. chalmers.sejst.go.jp

Data on U(VI) adsorption onto modified clay minerals demonstrate the potential for enhanced removal of this compound from contaminated water. Amino-functionalized clay minerals show increased sorption capacity due to the formation of strong complexes between uranyl ions and grafted amino groups. mdpi.com

Solid Phase Aqueous Condition (Example) Interfacial Process Key Species/Outcome Reference
Aquifer Sediments pH 6.9-7.9, varying [U(VI)], [carbonate] Adsorption (Surface Complexation) U(VI) species on mineral surfaces usgs.gov
UO₂ (Spent Fuel) Groundwater (oxic/anoxic) Oxidative Dissolution U(VI) dissolution, secondary phase precipitation (e.g., schoepite) skb.comchalmers.se
Hematite (with SRB) U(VI)-containing aqueous Complexation, Transformation Surface-associated U(VI) and U(IV) phases nih.gov
Clay Minerals (modified) U(VI) aqueous solutions Adsorption Enhanced U(VI) removal via complexation with amino groups mdpi.com
Ferrihydrite U(VI) carbonato species Adsorption Adsorption of uranyl carbonato species nm.gov

Interactions with Gaseous Phases:

Interfacial reactions involving this compound and gaseous phases are relevant in processes such as this compound processing and the behavior of this compound compounds in different atmospheric conditions. These reactions can occur directly between a solid this compound compound and a gas, or involve gas-phase species interacting at a solid or liquid interface.

One example is the fluorination of this compound dioxide (UO₂) to produce this compound hexafluoride (UF₆), a key step in the nuclear fuel cycle. This is a gas-solid reaction involving UO₂(s) and fluorine gas (F₂(g)), proceeding through intermediate solid uranyl fluoride (B91410) (UO₂F₂(s)). tandfonline.comijche.com The reaction kinetics can be modeled using approaches like the unreacted shrinking core model, accounting for factors such as particle size and temperature. tandfonline.comijche.com

Gas-phase reactions involving this compound ions and simple gases like O₂ and H₂O have been studied using techniques like quadrupole ion trap mass spectrometry. These studies provide insights into reaction pathways and rate constants for the formation of this compound oxide and hydroxide (B78521) ions in the gas phase. acs.org

Interactions between gaseous species and this compound surfaces, particularly oxidized surfaces, can also occur. Studies using temperature-programmed desorption have characterized chemisorbed species, such as water and hydrogen, on oxidized this compound surfaces, which are relevant to understanding gas-uranium reactions like corrosion and hydriding. acs.org Hydrogen originating from the water-uranium oxidation reaction can exist as a near-surface hydride and a surface-chemisorbed form. acs.org

Solid-gas reactions are also explored in the synthesis of organometallic this compound compounds. For instance, the reaction of solid organothis compound metallocenes with gases like H₂ and CO₂ in the absence of solvent can provide improved methods for synthesizing hydride and carboxylate products, avoiding decomposition pathways observed in solution. acs.org

Solid/Interface Phase Gaseous Phase Interfacial Process Key Species/Outcome Reference
UO₂(s) F₂(g) Fluorination (Gas-Solid) UO₂F₂(s) intermediate, UF₆(g) product tandfonline.comijche.com
Oxidized this compound Surface H₂O(g), H₂(g) Chemisorption, Reaction Adsorbed H₂O, H₂, surface hydride acs.org
Organothis compound Metallocenes (s) H₂(g), CO₂(g) Solid-Gas Reaction Organothis compound hydrides and carboxylates acs.org
Gas-phase U⁺, U²⁺ O₂(g), H₂O(g) Gas-phase Ion-Molecule Reaction UO⁺, UOH²⁺ acs.org

The study of interfacial reactions of this compound species and compounds with aqueous and gaseous phases is essential for predicting their behavior in diverse environments and for developing technologies related to this compound processing and environmental remediation. Detailed research findings, often involving sophisticated spectroscopic and modeling techniques, continue to enhance our understanding of these complex interactions. usgs.govnih.govacs.orgacs.org

Geochemical and Cosmochemical Investigations of Uranium

Uranium Isotope Geochemistry

This compound possesses several isotopes, with the most abundant being 238U and 235U. The study of their relative abundances and variations in natural systems is known as this compound isotope geochemistry. While the 238U/235U ratio was historically assumed to be constant throughout the solar system, recent studies using advanced analytical techniques have revealed variations in this ratio in both terrestrial and extraterrestrial environments. otago.ac.nz These variations have significant implications for the accuracy of U-Pb dating and the understanding of heavy element isotopic fractionation. otago.ac.nz

Isotopic Fractionation Mechanisms in Natural Systems

Isotopic fractionation of this compound, particularly between 238U and 235U, is controlled by both mass-dependent and nuclear volume-dependent (field shift) mechanisms during geochemical reactions. otago.ac.nzresearchgate.net Mass-dependent effects tend to preferentially remove the lighter 235U isotope from a residual phase, while nuclear volume-dependent fractionation can preferentially remove the heavier 238U isotope, leaving the residue isotopically lighter. otago.ac.nz

Experimental studies and observations in natural settings indicate that significant this compound isotope fractionation can occur during processes like reduction of U(VI) to U(IV), particularly when mediated by biological activity or in the presence of reductants like iron monosulfide. otago.ac.nzbohrium.compnas.org This redox-controlled fractionation can lead to the enrichment of the heavier 238U isotope in the reduced U(IV) species. bohrium.compnas.org Fractionation is also expected between different U(VI)-bearing uranyl complexes, such as UO₂(H₂O)₅²⁺, UO₂(NO₃)₃⁻, and UO₂(CO₃)(H₂O)₃. researchgate.net

The magnitude and direction of this compound isotopic fractionation can be influenced by factors such as the rate of this compound removal from solution and the presence of specific aqueous species. pnas.org For instance, experiments have shown that the magnitude of 238U/235U fractionation can increase with decreasing aqueous this compound removal rate and with increasing amounts of neutrally charged aqueous Ca-U-CO₃ species. pnas.org

This compound-Series Disequilibria in Geological Processes

This compound-series disequilibrium refers to the disruption of the secular equilibrium between this compound isotopes (primarily 238U and 235U) and their radioactive decay products (such as thorium, radium, and polonium) in geological materials. This disequilibrium is caused by geochemical processes that separate parent isotopes from their daughter products due to differences in their chemical properties.

Geological processes such as weathering, groundwater flow, mineral precipitation, and volcanic activity can lead to the preferential mobilization or retention of specific isotopes within the decay series. For example, this compound is generally more mobile in oxidizing conditions as soluble U(VI) species (like the uranyl ion, UO₂²⁺), while its daughter products like thorium (²³⁰Th) and protactinium (²³¹Pa) are typically less mobile. This difference in mobility can lead to an excess or deficit of daughter products relative to their parent this compound isotopes in different geological phases.

The analysis of this compound-series disequilibria provides a powerful tool for dating young geological materials and processes that have occurred within the last few hundred thousand years, a timescale often inaccessible by other radiometric dating methods.

Application of this compound Isotopes in Geochronology and Paleoclimatology

This compound isotopes, particularly through the U-Pb decay systems (²³⁸U to ²⁰⁶Pb and ²³⁵U to ²⁰⁷Pb), are fundamental tools in geochronology, allowing for the dating of rocks and minerals over vast timescales. eartharxiv.orgucl.ac.uk The U-Pb dating of minerals like zircon is a cornerstone of determining the age of crustal rocks and understanding the timing of geological events.

Beyond traditional geochronology, this compound isotopes are increasingly applied in paleoclimatology. Variations in this compound isotopic composition in archives like carbonates and sediments can serve as proxies for reconstructing past environmental conditions, particularly the redox state of oceans and other aquatic systems. cambridge.orgmdpi.com The significant isotopic fractionation between U(VI) and U(IV) makes the this compound isotope system sensitive to changes in oxygenation levels. cambridge.org By analyzing the δ²³⁸U values (a measure of the deviation in the ²³⁸U/²³⁵U ratio relative to a standard) in sedimentary records, scientists can infer past episodes of marine anoxia or oxygenation. cambridge.org

This compound-series disequilibrium dating is also applied in paleoclimatology to date materials like corals, speleothems (cave deposits), and sediments, providing chronological frameworks for reconstructing past climate changes.

This compound in Mineral Systems and Ore Genesis

This compound is a lithophile element, meaning it is primarily found in the Earth's crust. It is a trace element in most rocks, but under specific geological conditions, it can be concentrated to form economically viable ore deposits. This compound deposits occur in a wide range of geological settings, including igneous, metamorphic, and sedimentary rocks. usgs.govworld-nuclear.org

Geochemical Controls on this compound Mineral Formation

The formation of this compound minerals and the concentration of this compound in ore deposits are primarily controlled by geochemical processes, particularly redox reactions, complexation, and precipitation. This compound typically exists in natural waters in its oxidized hexavalent state, U(VI), often complexed with ligands such as carbonate, sulfate (B86663), and hydroxide (B78521), which makes it highly mobile. researchgate.netusgs.gov

When these this compound-bearing fluids encounter reducing conditions, U(VI) is reduced to its tetravalent state, U(IV). U(IV) is significantly less soluble than U(VI) and readily precipitates as this compound minerals, primarily uraninite (B1619181) (UO₂) and coffinite (USiO₄). usgs.govworld-nuclear.org Common reductants in geological environments include organic matter (detrital plant debris, humate, marine algae), sulfides (pyrite, H₂S), hydrocarbons, and ferrous iron (Fe²⁺). usgs.govworld-nuclear.org The association of this compound mineralization with these reducing agents is a key feature of many this compound deposits.

Other geochemical controls include pH, temperature, and the availability of complexing ligands. Changes in these parameters can affect the solubility and transport of this compound in hydrothermal fluids and groundwater, influencing where and how this compound is deposited. researchgate.net For instance, the solubility of this compound in hydrothermal fluids is a critical factor in the formation of hydrothermal this compound deposits. researchgate.net

Hydrothermal and Sedimentary Processes in this compound Concentration

Hydrothermal and sedimentary processes are two major mechanisms responsible for the concentration of this compound into ore deposits.

Hydrothermal processes involve the transport of this compound by hot, aqueous fluids circulating through the Earth's crust. These fluids can leach this compound from source rocks (such as granites enriched in this compound) nih.govwikipedia.org and transport it to depositional sites where changes in temperature, pressure, or redox conditions cause precipitation. Hydrothermal this compound deposits can occur as vein deposits, disseminated mineralization, or in breccia complexes. world-nuclear.orgwikipedia.org Examples include deposits associated with granitic rocks and volcanic calderas. world-nuclear.orgnih.gov Hydrothermal remobilization of this compound from pre-existing accumulations, including syn-sedimentary biogenic enrichments, can also contribute to the formation of higher-grade deposits. copernicus.org

Sedimentary processes play a crucial role in the formation of a significant portion of the world's this compound resources. usgs.gov The sedimentary this compound enrichment cycle involves the leaching or erosion of this compound from a source area, transport by surface water or groundwater, and concentration by mechanical, geochemical, or physiochemical processes. researchgate.net Groundwater is a primary agent for this compound transport in many sedimentary basins. researchgate.net this compound is transported in solution, typically as U(VI) complexes, through permeable sedimentary layers (like sandstones and gravels) until it encounters reducing environments where it precipitates as U(IV) minerals. world-nuclear.orgresearchgate.net

Different types of sedimentary this compound deposits are recognized based on their geological setting and the specific concentration mechanisms. These include sandstone deposits (such as roll-front and tabular types), black shales, phosphorites, and surficial deposits (like calcretes). usgs.govworld-nuclear.orgwikipedia.org In sandstone deposits, this compound precipitation often occurs at redox fronts where oxidizing groundwater carrying this compound meets reducing fluids or solid phases. world-nuclear.orgresearchgate.net Black shales and phosphorites can accumulate this compound from seawater under reducing conditions. world-nuclear.orgwikipedia.org Surficial deposits form near the surface in arid and semi-arid environments through the precipitation of this compound minerals like carnotite in sediments and soils. world-nuclear.orgnih.gov

Data Tables:

This compound Concentration in Different Rock Types (Global Average)Concentration (ppm)
Ultramafic Rocks< 1
Average Granites~4
Anomalously Enriched Granites15-30
PhosphoritesUp to 76
Sedimentary Rocks (Average)0.45 - 3.7
Black Shales (Background)40 - 60
Black Shales (Mineralized)50 - 250
Chattanooga Shale (USA)54
Ronneburg Deposit Black Shale (Germany)700 - 1000
Sandstone Deposits (Low to Medium Grade)500 - 3500
Olympic Dam Breccia Complex (Australia)700 - 3500

Note: Data compiled from various sources world-nuclear.orgnih.govwikipedia.org. Concentrations can vary significantly within each rock type and deposit.

This compound Deposit Types (IAEA Classification Examples)Geological SettingExamples
Quartz-Pebble ConglomeratePrecambrian basins, anoxic conditionsWitwatersrand (South Africa), Elliot Lake (Canada) usgs.gov
Unconformity-RelatedProterozoic basins near metamorphic basementAthabasca Basin (Canada) world-nuclear.org
SandstoneContinental fluvial or marginal marine sedimentsColorado Plateau (USA), Niger, Kazakhstan world-nuclear.orgnih.gov
Breccia ComplexHematite-rich brecciasOlympic Dam (Australia) world-nuclear.orgwikipedia.org
VeinFractures, faults, fissures in various rock typesJachymov (Czech Republic) world-nuclear.org
Intrusive AssociatedGranitic rocks, pegmatitesVirginia (USA) nih.gov
Volcanic-RelatedVolcanic calderas, acid to intermediate volcanic rocksXiangshan (China), Streltovska caldera (Russia) world-nuclear.org
Surficial (Calcrete)Young sediments/soils in arid/semi-arid climatesYeelirrie (Australia), Langer Heinrich (Namibia) world-nuclear.orgnih.gov
Black ShaleSubmarine environments under oxygen-free conditionsRanstad (Sweden), Chattanooga Shale (USA) world-nuclear.orgwikipedia.org
PhosphoriteMarine sedimentary phosphoritesFlorida (USA), Morocco world-nuclear.orgwikipedia.org

Natural Analogues for Radionuclide Containment in Geological Repositories

Natural analogues are naturally occurring systems that share characteristics with engineered geological repositories for radioactive waste, providing insights into the long-term behavior of radionuclides over geological timescales. High-grade this compound deposits serve as prime examples of such analogues, demonstrating the potential for long-term containment of radionuclides within favorable geological formations over billions of years. cnsc-ccsn.gc.catandfonline.com These natural systems complement short-duration laboratory experiments and are crucial for validating the mathematical models used in post-closure safety assessments of deep geological repositories (DGRs). cnsc-ccsn.gc.catandfonline.com

The concept of geological disposal itself was, in part, initially informed by the observation that stable geological environments have isolated this compound ore bodies from the surface for millions of years through natural processes. natural-analogues.com The idea is to place this compound-rich spent fuel back into similar geological environments from which the original this compound ore was extracted. natural-analogues.com

Key natural analogue sites for studying radionuclide containment include large-scale investigations of radionuclide transport around this compound ore bodies such as those at Alligator Rivers, Oklo, Cigar Lake, and Poços de Caldas. natural-analogues.com These studies help improve the conceptual understanding of long-term repository behavior and enhance safety assessment modeling capabilities. natural-analogues.com

A notable example is the Oklo natural nuclear reactor in Gabon, where natural nuclear fission reactions occurred approximately 1.7 to 1.8 billion years ago and continued for a few hundred thousand years. wikipedia.orgecoticias.com This site provides a unique opportunity to study the long-term containment of fission products and actinides under natural conditions. ecoticias.comduke-energy.com The Oklo reactor operated because the this compound ore had a sufficient concentration of This compound-235 (B1209698) (around 3% at that time), and groundwater acted as a neutron moderator. ecoticias.comsciencehistory.org The heat generated by fission caused the water to boil away, temporarily stopping the reaction, which then restarted as fresh water flowed in, creating a self-regulating system. ecoticias.comwikipedia.org Studies at Oklo have provided valuable insights into the stability of nuclear waste and the interactions between nuclear reactions and geological processes over billions of years. ecoticias.comduke-energy.com

Another important natural analogue is the Cigar Lake this compound deposit, which demonstrates the long-term radionuclide containment capability of the surrounding illite (B577164) clay zone, analogous to engineered clay barriers in a DGR. tandfonline.com Research on the transport of iodine-129 (B1233664) at Cigar Lake, for instance, provides information on the mobility of fission products in conditions relevant to a DGR's engineered barriers and near-field host rock. tandfonline.com The Kiggavik-Andrew Lake this compound deposit is another natural analogue studied to understand this compound reactive transport in fractured geological environments. tandfonline.com

These natural analogue studies, including those focusing on this compound deposits, are essential for building confidence in the long-term safety of geological disposal concepts by providing evidence of radionuclide containment over timescales far exceeding those achievable in laboratory experiments. cnsc-ccsn.gc.catandfonline.com

Cosmochemical Origins and Distribution of this compound

Cosmochemistry is concerned with the chemical compositions of the universe and its constituents, and the processes that produced those compositions. cambridge.orgresearchgate.net The study of this compound in cosmochemistry helps unravel its origins and distribution in the cosmos and within our solar system.

Nucleosynthesis Pathways and Galactic Contributions

The elements heavier than iron are primarily synthesized through neutron capture processes. aanda.orgnasa.gov The slow (s-) and rapid (r-) neutron capture processes are thought to be responsible for the synthesis of most of these heavy elements. aanda.orgnasa.gov While the s-process is generally accepted to end in the lead-bismuth region, the r-process is capable of producing the heaviest nuclei, including actinides like this compound and thorium. aanda.org

It was classically believed that the r-process alone was responsible for the nucleosynthesis of thorium and this compound in the Universe. aanda.orgkuleuven.be The r-process involves the rapid addition of neutrons to seed nuclei, occurring in violent, neutron-rich environments. caltech.eduucolick.org Proposed astrophysical sites for the r-process include the deepest ejecta of supernovae or the merger of neutron stars. ucolick.orgmsu.eduenergy.gov The rapid timescales associated with the r-process point to these explosive events. caltech.edu Optical observations of neutron star mergers have provided the first clear evidence of heavy element synthesis in an r-process site. msu.eduenergy.gov

More recent research suggests that the r-process may not be the sole mechanism for the production of this compound and thorium. aanda.orgkuleuven.be The intermediate neutron capture process (i-process), with neutron densities between those of the s- and r-processes, has also been proposed as a potential contributor to the Galactic enrichment of these elements. aanda.orgkuleuven.be One possible astrophysical site for the i-process is low-mass, low-metallicity asymptotic giant branch (AGB) stars experiencing proton ingestion events into a convective helium-burning region. aanda.orgkuleuven.be During such events, neutron densities can become high enough to synthesize actinides. aanda.orgkuleuven.be

The presence of r-process nuclei in old stars born when galactic metallicity was low indicates that the r-process is a primary process, contributing to the elemental composition of the galaxy early in its history. wikipedia.org this compound, as an r-process element, is therefore a product of these energetic astrophysical events.

This compound Abundance in Meteoritic and Planetary Materials

The abundance of this compound varies across different solar system materials, providing clues about the processes that shaped their formation and evolution. On a cosmic scale, this compound is an exceedingly rare element; its abundance in the Sun is only about 10-12 that of hydrogen. world-nuclear.org

Studies of meteorites, which are remnants of the early solar system, offer insights into the initial distribution of elements. The abundance of this compound in meteorites, on average, is about 0.008 parts per million (gram/tonne). world-nuclear.org Chondritic meteorites, considered to represent the bulk composition of the solar nebula from which the planets formed, show variations in this compound and thorium abundances among different chemical groups. nih.gov For example, C group chondrites tend to have higher mean this compound abundances compared to H, L, LL, and E groups. nih.gov

Data on this compound and thorium abundances in chondritic meteorites from neutron-activation analyses reveal the following approximate mean abundances for different chemical groups:

Chondrite GroupMean this compound Abundance (atoms/106 Si atoms)Mean Thorium Abundance (atoms/106 Si atoms)Th/U Ratio
C0.0120.0453.7
H, L, LL0.0080.0283.4
E0.0060.0223.7

Note: Values are approximate mean abundances based on neutron-activation analyses of chondrite meteorite falls and one find, covering various Van Schmus-Wood chondrite types. nih.gov

Compared to average meteoritic materials, the Earth's 'primitive mantle' (prior to the extraction of the continental crust) shows a roughly twofold enrichment in this compound, with an abundance of about 0.021 ppm. world-nuclear.org The continental crust is significantly enriched in this compound, with an abundance of around 1.4 ppm, representing a 70-fold enrichment compared to the primitive mantle. world-nuclear.org This enrichment in the continental crust is a result of complex, multi-step processes that transferred this compound from the mantle. world-nuclear.org

Studies of lunar samples returned by Apollo and Luna missions have shown that lunar rocks from mare regions have natural radioactive element contents similar to terrestrial tholeiitic basalts, while lunar continents are similar to anorthositic rocks. nasa.gov The this compound content in lunar specimens varies, typically ranging from 0.1 to 5 g/t, although some specimens, particularly those rich in high silica-feldspar differentiates, can have much higher this compound contents (e.g., 10.7 g/t in one Apollo 12 breccia specimen). nasa.gov These values can even exceed the this compound content in most terrestrial granites, which are typically characterized by the highest radioactive element content on Earth. nasa.gov

The abundance of this compound in planetary materials reflects the processes of condensation, accretion, and differentiation that occurred in the early solar system. nii.ac.jpcarnegiescience.edu this compound, being a lithophile element, tends to concentrate in silicate (B1173343) phases and is incompatible during partial melting, leading to its enrichment in crustal materials compared to the mantle. world-nuclear.orgcarnegiescience.edu

Early Solar System Chronology through this compound Isotope Systems

Radioactive isotope systems are fundamental tools for establishing the chronology of events in the early solar system and the formation and evolution of planetary bodies. rutgers.eduhokudai.ac.jpcambridge.org The this compound-lead (U-Pb) system is particularly important due to the presence of two long-lived this compound isotopes, 238U and 235U, which decay to 206Pb and 207Pb, respectively, with different half-lives. hokudai.ac.jpucla.eduaanda.org The half-life of 238U is approximately 4,468 million years, while the half-life of 235U is significantly shorter, about 704 million years. hokudai.ac.jpucla.edu This dual decay system allows for internal checks on isotopic disturbance and provides a robust method for determining absolute ages. hokudai.ac.jpucla.edu

The U-Pb system is considered the premier geochronometer and provides the absolute timescale for other chronometers, including short-lived isotope systems. hokudai.ac.jpcambridge.org By measuring the ratios of parent this compound isotopes to their radiogenic daughter lead isotopes (206Pb/238U and 207Pb/235U), and the ratio of the two radiogenic lead isotopes (207Pb/206Pb), scientists can determine the time since a system closed to the migration of this compound and lead. hokudai.ac.jpucla.edu

The 207Pb/206Pb dating method is particularly valuable for dating very old samples because the relatively short half-life of 235U leads to a rapid evolution of the 207Pb/206Pb ratio in the early solar system. hokudai.ac.jp This method has a significant analytical advantage as it only requires the measurement of lead isotope ratios. ucla.edu

Calcium-aluminum-rich inclusions (CAIs) found in chondritic meteorites are considered the oldest known objects to have formed in the solar system. cambridge.orgresearchgate.net High-precision U-Pb dating of CAIs using the 207Pb/206Pb method has provided the most precise estimate for the age of the solar system. This compound-corrected 207Pb/206Pb measurements of CAIs have yielded ages around 4567.30 ± 0.16 million years, which is currently the best estimate for the time of solar system formation. cambridge.org

While the 238U/235U isotope ratio was long assumed to be invariant in meteoritic materials and equal to the terrestrial value of 137.88, recent high-resolution mass spectrometry studies have revealed slight variations in this ratio in some early solar system materials, such as CAIs from the Allende meteorite. researchgate.net These variations can impact the accuracy of Pb-Pb dating and may be attributed to the decay of now-extinct curium-247 (B1216606) (247Cm) to 235U in the early solar system. researchgate.net The initial 247Cm/235U ratio in the early solar system has implications for understanding the last major r-process contribution to the protosolar nebula. researchgate.netresearchgate.net

The U-Pb system, along with other radioisotope systems, continues to be a crucial tool for establishing the timeline of events from the condensation of the first solids in the solar nebula to the differentiation and evolution of planetary bodies. rutgers.eduhokudai.ac.jpcambridge.orgaanda.org

Environmental Chemistry and Biogeochemistry of Uranium

Uranium Speciation and Mobility in Aquatic Systems

The mobility and bioavailability of this compound in aquatic systems are strongly dependent on its speciation, which refers to the different physicochemical forms it can take. researchgate.net this compound can exist in various oxidation states, with U(VI) and U(IV) being the most prevalent in natural environments. frontiersin.org U(VI) is generally more soluble and mobile, while U(IV) is typically less soluble and immobile. nih.gov

Influence of pH, Redox Potential, and Ligand Presence on Speciation

The speciation of this compound in aquatic systems is significantly influenced by environmental factors such as pH, redox potential (Eh), ionic strength, and the presence of inorganic and organic ligands. thuenen.de

pH: At low pH values, the free uranyl cation (UO₂²⁺) tends to dominate U(VI) speciation. thuenen.de As pH increases, particularly in the circumneutral to alkaline range, hydrolysis reactions become more significant, leading to the formation of various uranyl-hydroxide complexes. thuenen.de In the presence of carbonate, which is common in many natural waters, soluble uranyl-carbonate complexes such as UO₂(CO₃)₂²⁻ and UO₂(CO₃)₃⁴⁻ become predominant at higher pH values (> 7.5). agriscigroup.usacademicjournals.org These carbonate complexes enhance the solubility of U(VI). academicjournals.org

Redox Potential: Redox conditions play a critical role in controlling the oxidation state of this compound. Under oxidizing conditions (higher Eh), U(VI) is the stable form and is typically present as the highly soluble uranyl ion and its complexes. nih.govagriscigroup.us Under reducing conditions (lower Eh), U(VI) can be reduced to the less soluble U(IV) form, which often precipitates as uraninite (B1619181) (UO₂). nih.govresearchgate.net This redox transformation from soluble U(VI) to insoluble U(IV) is a key process affecting this compound mobility in groundwater and sediments. nih.gov

Ligand Presence: The presence of various inorganic and organic ligands can significantly influence this compound speciation by forming soluble complexes. Carbonate is a particularly important ligand that forms strong, soluble complexes with U(VI), increasing its mobility. academicjournals.orgnih.gov Other ligands, such as phosphate (B84403) and humic substances, can also form complexes with this compound, affecting its solubility and interaction with solid phases. researchgate.netthuenen.de The formation of strong complexes can reduce the bioavailability of this compound by decreasing the activity of the free uranyl ion. researchgate.net

Geochemical models, such as MEDUSA and PHREEQC, are often used to predict this compound speciation under different environmental conditions based on these factors. academicjournals.orgresearchgate.net

Colloidal and Particulate Transport of this compound Species

This compound can also be transported in aquatic systems associated with colloidal and particulate matter. geoscienceworld.orgusgs.gov Colloids are particles generally larger than 1 nm and less than 5 µm in diameter, possessing high specific surface areas that facilitate reactions and adsorption. usgs.gov Particulate matter includes larger suspended solids.

Studies have shown that a significant fraction of this compound, particularly in river water and estuaries, can be associated with colloidal phases. geoscienceworld.orggeologyscience.ru For example, in the Amazon and Kalix River estuaries, a large percentage of filtered this compound was found in the colloidal phase. geoscienceworld.orggeologyscience.ru Colloidal particles, including those containing iron, aluminum, and organic carbon, have been implicated in this compound transport in soil columns and surface waters. researchgate.net

The association of this compound with colloids can significantly affect its transport, especially for contaminants with low aqueous solubilities. usgs.gov The ability of colloids to facilitate contaminant transport depends on their mobility and capacity to retain contaminants. ias.ac.in Colloidal particles, due to their small size, have longer settling times and can travel longer distances in suspension compared to larger particles. ias.ac.in Different types of colloidal particles, such as manganese oxides, clay minerals (like halloysite (B83129) and kaolinite), and iron-oxyhydroxides, have varying adsorption capacities for metals, including this compound. ias.ac.in

Migration Mechanisms in Groundwater and Surface Waters

This compound migration in groundwater and surface waters is governed by a combination of hydrological transport and geochemical processes, including advection, dispersion, sorption-desorption, precipitation-dissolution, and complexation. nerc.ac.ukosti.gov

In groundwater, the mobility of this compound is influenced by the prevailing redox conditions and the presence of complexing ligands. Under oxidizing conditions, soluble U(VI) species can be transported over significant distances. researchgate.net However, under reducing conditions, the precipitation of U(IV) minerals like uraninite can retard its migration. researchgate.netresearchgate.net Sorption onto mineral surfaces and organic matter also plays a role in controlling this compound mobility in groundwater. nih.govajol.info The formation of strong soluble complexes, particularly with carbonate, can compete with sorption, thereby increasing this compound mobility. nih.gov

In surface water systems, this compound transport is primarily driven by water flow. However, interactions with sediments and suspended particles can influence its behavior. unirioja.esnoaa.gov While dissolved transport is significant, association with colloids and particulates can also contribute to its movement. geoscienceworld.orgias.ac.in Geochemical processes at the interface between groundwater and surface water can also impact this compound migration. For instance, redox-initiated precipitation can occur when reducing groundwater containing dissolved this compound enters oxygenated stream water, leading to the immobilization of this compound in bottom sediments. noaa.govnih.gov Conversely, the dissolution of soluble this compound phases, such as sulfate (B86663) crusts formed during dry periods, can lead to increased this compound concentrations in surface runoff. noaa.gov

Studies have shown that this compound mobility can be lower in flowing surface water compared to groundwater systems, often due to co-precipitation with minerals like calcium carbonate and iron/manganese compounds, as well as redox-controlled precipitation in stream sediments. noaa.govnih.gov

Microbial Interactions with this compound

Microorganisms play a significant role in the biogeochemical cycling of this compound, influencing its speciation, solubility, and mobility in the environment. bohrium.comagriscigroup.us Microorganisms can interact with this compound through various mechanisms, including biosorption, bioaccumulation, bioreduction, and biomineralization. bohrium.comagriscigroup.us These interactions can potentially be exploited for the bioremediation of this compound-contaminated sites. bohrium.comacs.org

Mechanisms of this compound Bioreduction (U(VI) to U(IV))

Microbial bioreduction is a key process by which soluble U(VI) is transformed into less soluble U(IV), leading to its immobilization. nih.govagriscigroup.us This process is primarily carried out by dissimilatory metal-reducing bacteria (DMRB) under anaerobic conditions. nih.gov These bacteria can use U(VI) as a terminal electron acceptor during their metabolic processes, coupling the reduction of U(VI) to the oxidation of organic electron donors.

Several groups of bacteria, including iron-reducing bacteria and sulfate-reducing bacteria, have been identified as capable of reducing U(VI). agriscigroup.us The reduction often results in the formation of biogenic uraninite (UO₂), a poorly soluble U(IV) mineral. nih.govnih.gov

The molecular mechanisms underlying microbial U(VI) reduction are being increasingly studied. Cytochromes, particularly c-type cytochromes, in bacteria like Geobacter species, have been shown to play an important role in the direct transfer of electrons to U(VI). nih.gov Other mechanisms may involve indirect reduction mediated by biogenic Fe(II) or sulfides produced by microbial activity.

While bioreduction is an effective mechanism for immobilizing this compound, the stability of the resulting U(IV) can be a challenge, as it can be reoxidized back to soluble U(VI) under aerobic conditions or in the presence of other oxidants like nitrate (B79036). bohrium.comacs.org

This compound Biomineralization Processes

This compound biomineralization involves the formation of insoluble this compound precipitates mediated by microbial activity, often through enzymatic processes. bohrium.com This can occur under both aerobic and anaerobic conditions. acs.org

One significant mechanism of this compound biomineralization involves the microbial production of inorganic phosphate. frontiersin.orgnih.gov Microorganisms can hydrolyze organic phosphate compounds using phosphatase enzymes, releasing inorganic phosphate (Pi) into the surrounding environment. acs.orgnih.gov The released phosphate can then react with soluble uranyl ions (UO₂²⁺) to form insoluble this compound-phosphate minerals, such as hydrogen uranyl phosphate (HUP) or meta-autunite-like structures. nih.govnih.gov

Studies have identified specific enzymes, like the periplasmic alkaline phosphatase PhoY in Caulobacter crescentus, that are responsible for catalyzing the hydrolysis of organic phosphate and subsequent U(VI) biomineralization. nih.gov This process can lead to the deposition of this compound-phosphate precipitates on the cell surface, providing a potential survival advantage to the organism in this compound-contaminated environments. nih.gov

Biomineralization of U(VI) phosphates is considered a potentially effective long-term strategy for this compound remediation, as the resulting phosphate minerals can be less prone to re-oxidation compared to biogenic uraninite. nih.gov Various bacteria and fungi have been shown to mineralize this compound through different mechanisms. bohrium.com

Microbial biomineralization is influenced by factors such as pH, the availability of organic phosphates, and the activity and tolerance of microbial strains to this compound. acs.org

Table 1: Summary of Key Factors Influencing this compound Speciation and Mobility

FactorInfluence on this compound Speciation and Mobility
pHControls protonation/deprotonation of ligands and surface sites; influences formation of hydroxide (B78521) and carbonate complexes. thuenen.de
Redox PotentialDetermines the oxidation state (U(VI) vs. U(IV)); U(VI) is mobile, U(IV) is generally immobile. nih.gov
Ligand PresenceFormation of soluble complexes (e.g., with carbonate, phosphate, humic substances) affects solubility and sorption. researchgate.netthuenen.de
ColloidsProvides surfaces for adsorption and transport of this compound, especially in filtered water. geoscienceworld.orgias.ac.in
ParticulatesProvides surfaces for adsorption and transport; can settle out of the water column. geoscienceworld.orgusgs.gov

Table 2: Microbial Mechanisms Affecting this compound

MechanismDescriptionOutcomeRelevant Oxidation State
BioreductionEnzymatic reduction of U(VI) to U(IV) by microorganisms. agriscigroup.usFormation of insoluble U(IV) minerals (e.g., uraninite). nih.govU(VI) to U(IV)
BiomineralizationFormation of insoluble this compound precipitates mediated by microbial activity. bohrium.comPrecipitation of this compound minerals (e.g., this compound phosphates). nih.govnih.govU(VI) (often as uranyl)

Role of Microorganisms in this compound Immobilization and Mobilization

Microorganisms play a crucial and multifaceted role in the biogeochemical cycling of this compound, influencing its solubility and mobility in various environments. These interactions can lead to both the immobilization (decreasing mobility) and mobilization (increasing mobility) of this compound.

Microbial reduction of soluble hexavalent this compound (U(VI)) to the less soluble tetravalent this compound (U(IV)) is a key immobilization mechanism. This process is often mediated by anaerobic and facultative anaerobic bacteria, including dissimilatory metal-reducing bacteria such as Geobacter and Shewanella species. agriscigroup.usunl.edunih.govusgs.gov These microorganisms can gain energy for growth by coupling the oxidation of electron donors (like organic carbon or hydrogen) to the reduction of U(VI). unl.edunih.govusgs.gov The resulting U(IV) can precipitate as uraninite (UO₂) or other sparingly soluble U(IV) phases, effectively removing it from the aqueous phase. nih.govmdpi.comacs.orgasm.org This bioreduction can occur through direct enzymatic processes or indirectly via microbially produced reduced compounds like hydrogen sulfide (B99878) (H₂S). acs.org Studies have shown that microbial biofilms, in particular, can enhance this compound immobilization and reduction, tolerating high this compound concentrations and providing a protected environment for sustained activity. nih.gov

Conversely, microorganisms can also contribute to this compound mobilization. Under oxidizing conditions, or in the presence of certain electron acceptors, microorganisms can catalyze the oxidation of immobile U(IV) back to soluble U(VI). asm.orgnih.govfrontiersin.org Nitrate, a common co-contaminant in environments impacted by nuclear activities, can serve as an electron acceptor for the microbial oxidation of U(IV). asm.orgnih.govgoldschmidtabstracts.info This process can occur through direct microbial oxidation coupled to nitrate reduction or indirectly via reactive intermediates like nitrite (B80452) produced during denitrification. unl.edugoldschmidtabstracts.info Sulfur-oxidizing bacteria, such as Acidithiobacillus ferrooxidans, have also been shown to mobilize non-crystalline U(IV), even through mechanisms not directly involving oxidation by live cells. frontiersin.org

Besides redox transformations, microorganisms can influence this compound mobility through other mechanisms, including biosorption, bioaccumulation, and biomineralization. Biosorption involves the binding of this compound to microbial cell surfaces and extracellular polymeric substances (biofilms) through various functional groups. mdpi.comacs.orgfrontiersin.org Bioaccumulation refers to the uptake and sequestration of this compound within microbial cells, sometimes associated with intracellular granules like polyphosphate. agriscigroup.usfrontiersin.orgunl.edu Biomineralization can lead to the precipitation of this compound minerals, such as uranyl phosphate minerals like autunite, mediated by microbial release of phosphate. agriscigroup.usfrontiersin.orgunl.edu The extent to which each of these processes contributes to this compound immobilization or mobilization depends on the specific microbial community, the prevailing environmental conditions (e.g., pH, redox potential, presence of ligands), and the chemical speciation of this compound. researchgate.netmdpi.comfrontiersin.org

Detailed research findings highlight the complexity of these microbial interactions. For instance, studies have investigated the molecular mechanisms underlying bacterial this compound resistance and how these could be leveraged for bioremediation. frontiersin.org Research on sulfate-reducing bacteria biofilms demonstrated that this compound immobilization involved both enzymatic reduction and chemical reaction with microbially generated H₂S, resulting in the precipitation of uraninite. acs.org Experiments with Geobacter sulfurreducens biofilms showed enhanced U(VI) immobilization and reductive precipitation compared to planktonic cells, linked to the electroactive biofilm matrix and conductive pili. nih.gov

The influence of environmental factors on microbial activity and subsequent this compound behavior is critical. For example, pH affects the speciation of this compound and the activity of microbial enzymes involved in its transformation. frontiersin.org The presence of complexing ligands like carbonate can enhance this compound mobility by forming soluble uranyl carbonate complexes, even in the presence of microorganisms capable of reduction. mdpi.comasm.orgacs.org

The table below summarizes some key microbial processes affecting this compound mobility:

Microbial ProcessEffect on this compound MobilityMechanismExample Microorganisms/Conditions
Bioreduction (U(VI) to U(IV))ImmobilizationEnzymatic reduction, indirect reduction by metabolites (e.g., H₂S)Anaerobic/Facultative anaerobic bacteria (e.g., Geobacter, Shewanella), Sulfate-reducing bacteria agriscigroup.usunl.edunih.govusgs.govacs.org
Bio-oxidation (U(IV) to U(VI))MobilizationDirect enzymatic oxidation, indirect oxidation by metabolites (e.g., nitrite)Aerobic bacteria, Nitrate-reducing bacteria, Sulfur-oxidizing bacteria asm.orgnih.govfrontiersin.orggoldschmidtabstracts.info
BiosorptionImmobilizationBinding to cell surfaces and extracellular polymersVarious bacteria, Biofilm-forming microorganisms mdpi.comacs.orgfrontiersin.org
BioaccumulationImmobilizationIntracellular uptake and sequestrationCertain bacteria (e.g., Arthrobacter) frontiersin.orgunl.edu
BiomineralizationImmobilizationPrecipitation of this compound minerals (e.g., phosphates)Microorganisms releasing phosphate agriscigroup.usfrontiersin.orgunl.edu

Chemical Remediation Strategies for this compound-Contaminated Environments

Chemical remediation strategies aim to reduce the mobility and bioavailability of this compound in contaminated soil, sediment, and groundwater through various chemical processes. These methods often involve transforming soluble this compound species into less soluble forms or physically removing them from the contaminated matrix. researchgate.netnih.govresearchgate.netresearchgate.net

Chemical Precipitation and Sorption Mechanisms

Chemical precipitation is a widely used method for treating this compound-containing wastewater and groundwater. This technique typically involves adjusting the pH or adding specific chemicals to induce the formation of insoluble this compound precipitates. researchgate.netatlantis-press.com For instance, increasing the pH using alkaline reagents like NaOH, Ca(OH)₂, or CaO can lead to the precipitation of this compound hydroxides. researchgate.netatlantis-press.com The effectiveness of precipitation is highly dependent on pH and the initial concentration of this compound. atlantis-press.com Co-precipitation, where this compound is removed from solution by precipitating along with other carrier phases (e.g., iron or aluminum hydroxides), is also utilized. atlantis-press.comresearchgate.net

Sorption mechanisms involve the uptake of this compound from the aqueous phase onto the surface of solid materials. This can occur through various interactions, including adsorption, ion exchange, and surface complexation. researchgate.netatlantis-press.com Adsorption is a promising method for this compound removal due to its efficiency and simplicity, utilizing materials with high surface area and specific functional groups that can bind to this compound ions. frontiersin.orgmdpi.comresearchgate.net Ion exchange involves the reversible exchange of this compound ions in solution with ions bound to a solid ion exchange material. researchgate.netresearchgate.net Surface complexation involves the formation of chemical bonds between this compound species and reactive functional groups on the surface of minerals or engineered sorbent materials. frontiersin.orgmdpi.compublish.csiro.au

Various natural and engineered materials are employed for this compound sorption, including activated carbon, zeolites, clays, metal oxides (like iron oxyhydroxides), and phosphate-based materials like hydroxylapatite. atlantis-press.compublish.csiro.auepa.gov Hydroxylapatite, for example, can sequester this compound through surface sorption and precipitation mechanisms, although its effectiveness is influenced by dynamic geochemical conditions such as pH and the presence of competing ions. publish.csiro.au Recent research has focused on developing advanced sorbent materials with enhanced this compound adsorption capacities and selectivity, such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), Graphene Oxide (GO), and MXenes. frontiersin.org These materials offer high surface areas, tunable pore structures, and functional groups that facilitate strong interactions with this compound ions through coordination, ion exchange, and electrostatic interactions. frontiersin.org

The primary mechanisms for this compound removal by sorption often involve physical adsorption and chemical reduction, particularly when using materials like biochar. researchgate.net Studies on biochar derived from waste biomass have shown it to be a cost-effective and sustainable sorbent for this compound remediation, with removal mechanisms including physical adsorption and chemical reduction. researchgate.net

Geochemical Barrier Systems

Geochemical barrier systems, also known as permeable reactive barriers (PRBs), are passive in-situ treatment zones installed across the flow path of a contaminant plume in groundwater. epa.gov These barriers contain reactive materials designed to intercept and treat contaminated groundwater as it flows through them. epa.gov The goal is to immobilize or transform contaminants like this compound into less mobile or less toxic forms. epa.govmdpi.com

For this compound remediation, PRBs often utilize materials that promote reduction, sorption, or precipitation of this compound. epa.govmdpi.com Zero-valent iron (ZVI) is a promising material for PRBs due to its ability to reduce U(VI) to U(IV), leading to precipitation. atlantis-press.commdpi.com Phosphate-based materials can also be incorporated to induce the precipitation of insoluble this compound phosphate minerals. epa.govmdpi.com Organic carbon substrates can be included to stimulate the activity of indigenous this compound-reducing microorganisms, creating a biogeochemical barrier. mdpi.commdpi.com

The effectiveness of a geochemical barrier depends on factors such as the choice of reactive material, the residence time of the groundwater within the barrier, and the prevailing hydrogeochemical conditions. epa.gov Studies have demonstrated the effectiveness of PRBs containing ZVI, phosphate materials, and organic carbon mixtures in reducing this compound concentrations in contaminated groundwater. epa.govmdpi.com For example, a field demonstration at the Fry Canyon site in Utah showed that PRBs containing bone-char phosphate, amorphous ferric oxyhydroxide, and zero-valent iron were effective in removing this compound from groundwater, with the ZVI barrier achieving over 99.9% removal. epa.gov

Biogeochemical barriers can also form naturally or be enhanced through the stimulation of microbial activity. mdpi.come3s-conferences.orge3s-conferences.org In environments with reducing conditions and the presence of organic matter or sulfide, natural attenuation processes can lead to this compound immobilization. e3s-conferences.orge3s-conferences.org Stimulating denitrifying bacteria, for instance, can create reducing conditions favorable for the precipitation of this compound along with authigenic iron and sulfur phases, forming a biogeochemical barrier. mdpi.com

Advanced Chemical Technologies for this compound Sequestration

Beyond traditional precipitation and sorption, advanced chemical technologies are being explored and developed for enhanced this compound sequestration. These technologies often involve novel materials or processes designed to improve efficiency, selectivity, and sustainability.

Advanced sorbent materials, as mentioned earlier, represent a significant area of development. MOFs, COFs, GO, and MXenes offer high adsorption capacities and tailored properties for targeting this compound species. frontiersin.org For example, graphene oxide-based composite adsorbents modified with nitrogen-containing groups have shown high this compound uptake capacities. frontiersin.org Aerogel-based adsorbents, known for their high surface area and porosity, have also demonstrated extraordinary sorption capacities for U(VI). mdpi.com The adsorption mechanism on these advanced materials often involves the formation of inner-sphere complexes between this compound ions and surface functional groups. frontiersin.orgmdpi.com

Other advanced chemical approaches include the use of functionalized nanoparticles, dendrimers, and polymers designed for selective this compound binding. These materials can offer high surface area-to-volume ratios and the ability to be dispersed in contaminated water or incorporated into barrier systems.

Furthermore, research is ongoing into in-situ chemical reduction techniques that directly convert soluble U(VI) to insoluble U(IV) within the contaminated zone using chemical reductants, potentially combined with methods to maintain reducing conditions. atlantis-press.com

While many advanced chemical technologies show promise in laboratory settings, challenges remain in scaling them up for field applications, including cost-effectiveness, material stability, regeneration, and potential secondary impacts on the environment. frontiersin.org

Here is a table summarizing some chemical remediation strategies and their mechanisms:

StrategyMechanismApplicationKey Materials/Processes
Chemical PrecipitationFormation of insoluble this compound compounds (e.g., hydroxides, phosphates)Wastewater and groundwater treatmentpH adjustment (NaOH, Ca(OH)₂), Phosphate addition, Co-precipitation researchgate.netatlantis-press.comresearchgate.net
Sorption (Adsorption, Ion Exchange)Binding of this compound to solid surfaces through various interactionsWastewater and groundwater treatment, Soil remediationActivated carbon, Clays, Metal oxides, Ion exchange resins, Advanced sorbents (MOFs, COFs, GO, MXenes, Aerogels) researchgate.netatlantis-press.comfrontiersin.orgmdpi.comresearchgate.netpublish.csiro.auepa.gov
Geochemical Barrier Systems (PRBs)In-situ immobilization or transformation of contaminants as groundwater flowsGroundwater remediationZero-valent iron (ZVI), Phosphate materials, Organic carbon substrates, Biostimulation epa.govmdpi.commdpi.com
Advanced Chemical TechnologiesEnhanced binding and sequestration using novel materials and processesTargeted remediation, Improved efficiencyFunctionalized nanoparticles, Polymers, Advanced sorbents frontiersin.orgmdpi.com

Uranium Chemistry in the Nuclear Fuel Cycle

Uranium Extraction and Processing Chemistry

The initial stages of the nuclear fuel cycle involve the extraction of this compound from its ores and subsequent processing to yield a purified this compound concentrate. This concentrate, often referred to as "yellowcake," undergoes further refinement before being used in fuel fabrication.

Leaching Kinetics of this compound from Ores and Residues

Leaching is a primary chemical process used to dissolve this compound minerals from crushed ores or residues, making the this compound accessible for subsequent separation and purification steps. The kinetics of this leaching process are crucial for optimizing efficiency and recovery rates.

The choice of leaching agent depends on the ore characteristics. Sulfuric acid and alkaline solutions (mixtures of sodium carbonate and sodium bicarbonate) are commonly employed. iaea.orgpurolite.com Acid leaching is typically used for ores with low limestone content, while alkaline leaching is preferred for ores with high limestone content, as it prevents excessive acid consumption. iaea.org

In acidic solutions, this compound is often leached in its hexavalent state, forming soluble uranyl sulfate (B86663) complexes like uranyl trisulphate (UO₂(SO₄)₃⁴⁻). purolite.com Under oxidizing conditions in alkaline solutions, soluble anionic this compound carbonate complexes can form, such as uranyl tricarbonate (UO₂(CO₃)₃⁴⁻). iaea.orgpurolite.com

The kinetics of this compound leaching are influenced by several factors, including pH, oxidation-reduction potential (ORP), temperature, particle size, and the concentration of the leaching agent. royalsocietypublishing.orgup.ac.zaekb.egtandfonline.com Studies have shown that the dissolution rate can be significantly affected by the fractal dimension of the ore particle size, with higher fractal dimensions leading to increased dissolution rates in some cases. royalsocietypublishing.org The reaction kinetics can follow different models depending on the stage of the process, transitioning from chemical reaction control in the initial phase to diffusion control through a porous product layer in later stages. royalsocietypublishing.orgekb.egtandfonline.comekb.eg

Research on specific ores, such as Sella this compound ore, has indicated that the leaching rate using hydrochloric acid increases with increasing acid concentration and liquid-to-solid ratio, while temperature and stirring speed have a less pronounced effect. ekb.eg For Wadi Nasib ore leached with sulfuric acid, the process was found to be diffusion-controlled with an apparent activation energy of 16.2 kJ/mol. ekb.eg Another study on Playa deposits using sulfuric acid reported an apparent activation energy of 26.11 kJ/mole and a reaction order of 1.22 with respect to H₂SO₄ concentration, highlighting the strong dependence on acid concentration. tandfonline.com

The presence of other components in the pregnant leach solution can influence this compound sorption performance during subsequent processing. purolite.com Substances like vanadate, molybdate, chloride, and nitrate (B79036) can compete with this compound for ion exchange sites, while others like silica (B1680970) can foul ion exchange resins. purolite.com

Chemical Separation Processes in this compound Purification

Following leaching, this compound is separated and purified from the leach solutions to produce nuclear-grade this compound compounds. The primary chemical separation techniques used are solvent extraction and ion exchange. iaea.orgbritannica.comscielo.org.zaacademie-sciences.fr These methods were extensively developed and first widely used in the this compound industry. iaea.org

Solvent extraction involves selectively transferring this compound ions from an aqueous phase into an immiscible organic phase containing a suitable extractant. iaea.orgbritannica.comacademie-sciences.fr Common extractants include organic amine salts diluted in kerosene (B1165875), which form organic complexes with this compound ions. iaea.orgacademie-sciences.fr Alkyl phosphoric acids, such as di(2-ethylhexyl) phosphoric acid (HDEHP), and secondary and tertiary alkyl amines are also used, particularly for acidic leachates. britannica.comacademie-sciences.fr The loaded organic phase is then separated from the aqueous raffinate, and the this compound is stripped back into an aqueous solution using an inorganic salt solution or acidified water, yielding a purified uranyl nitrate solution. iaea.orgbritannica.comacademie-sciences.fr The DAPEX process, using HDEHP, was an early industrial solvent extraction method, later largely replaced by the AMEX process, which utilizes amines like Alamine 336. academie-sciences.fr

Ion exchange utilizes solid resin materials with charged functional groups that can selectively adsorb this compound ions from the leach solution. iaea.orgpurolite.combritannica.comscielo.org.zaosti.gov Anion exchange resins are commonly used, as this compound in leach solutions often exists as anionic complexes (e.g., uranyl sulfate or carbonate complexes). purolite.comscielo.org.zagoogle.com These resins have fixed cationic sites that exchange their mobile anions (like chloride) with the uranyl complex anions. google.com After adsorption, the this compound is eluted from the resin using solutions containing competing anions, such as chloride or nitrate, or complexing agents. britannica.comosti.gov Ion exchange is effective for both acidic and alkaline leach liquors. scielo.org.za

Yellowcake, typically ammonium (B1175870) diuranate ((NH₄)₂U₂O₇) or sodium diuranate (Na₂U₂O₇), is precipitated from the purified this compound solutions by adjusting the pH using neutralizing agents like ammonia (B1221849) or sodium hydroxide (B78521). iaea.orgbritannica.comacademie-sciences.fr This solid yellowcake is then dried and sent for further refining and conversion. iaea.orgbritannica.comacademie-sciences.fr

Chemistry of Nuclear Fuel Materials

The chemistry of this compound is central to the fabrication and behavior of nuclear fuel materials. This compound compounds, primarily this compound dioxide (UO₂), are synthesized and characterized to meet stringent specifications for use in nuclear reactors.

Synthesis of Advanced this compound-Containing Fuels

This compound dioxide (UO₂) is the most common chemical form of nuclear fuel used in light water reactors (LWRs) and heavy water reactors (HWRs). eia.govnrc.govsfa-oxford.com The synthesis of UO₂ powder suitable for fuel fabrication typically involves the conversion of purified this compound compounds, such as this compound hexafluoride (UF₆) or this compound trioxide (UO₃), into UO₂. eia.govnrc.govsfa-oxford.com

One common method involves the hydrolysis of UF₆ gas with steam to produce uranyl fluoride (B91410) (UO₂F₂), followed by reduction of the uranyl fluoride using hydrogen gas or cracked ammonia to yield UO₂ powder. sfa-oxford.comgoogle.com

or

Alternatively, UO₃ can be directly reduced to UO₂ in a controlled atmosphere using hydrogen, cracked ammonia, or carbon monoxide at elevated temperatures (500-700°C). sfa-oxford.com

The resulting UO₂ powder is then processed, including pressing into pellets and sintering at high temperatures (around 1700°C), to achieve the required density and ceramic structure for fuel pellets. eia.govnrc.govsfa-oxford.com

Beyond UO₂, other this compound-containing fuels are being developed, such as this compound carbide (UC, UC₂) and this compound nitride (UN), particularly for advanced reactor designs like high-temperature gas-cooled reactors (HTGRs). mdpi.comwikipedia.org The synthesis of this compound carbide, for instance, can involve the reaction of this compound dioxide with carbon at high temperatures under an inert atmosphere. wikipedia.org

These advanced fuels often require specific synthesis routes to achieve desired stoichiometry, purity, and material properties.

Material Characterization of Fuel Compounds (e.g., UO₂, UB₂)

Chemical characterization of this compound fuel compounds like UO₂ is essential to ensure their quality, purity, and desired properties for nuclear reactor performance. Various analytical techniques are employed for this purpose. mdpi.comresearchgate.netiaea.orgosti.govinl.gov

Key chemical characteristics determined include stoichiometry (O/U ratio), impurity levels, and isotopic composition (particularly ²³⁵U enrichment). mdpi.comosti.govdiva-portal.org The O/U ratio in UO₂ powder and pellets is critical and can be determined gravimetrically by oxidizing UO₂ to U₃O₈. diva-portal.org Instrumental techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Neutron Activation Analysis (NAA) are highly sensitive methods used for determining trace element impurities in fuel materials and the substrates used in their production. mdpi.cominl.gov X-ray diffraction (XRD) is used to analyze the crystal structure and identify different this compound oxide phases (e.g., UO₂, U₃O₈, UO₃). researchgate.netdiva-portal.org Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are used to analyze the surface composition and morphology of fuel materials. researchgate.netacs.org Techniques like Fourier Transform Infrared Spectroscopy (FTIR) can identify specific this compound oxide phases based on their characteristic vibrational bands. researchgate.net

Chemical activity of UO₂ powder, which relates to its sinterability, can be analyzed by its oxidation rate with hydrogen peroxide. diva-portal.org This rate has been shown to depend on the specific surface area of the powder. diva-portal.org

For advanced fuels like this compound borides (UB₂, UBe₁₃), chemical characterization would involve similar techniques to determine stoichiometry, purity, and the distribution of elements. While UB₂ is mentioned in the outline, detailed chemical characterization methods specifically for UB₂ as a nuclear fuel material were not extensively found in the search results compared to UO₂. However, the general principles of material characterization using techniques like XRD, SEM-EDS, and elemental analysis would apply to such compounds to assess their chemical composition and phase purity.

Surface Reactivity and Dissolution Kinetics of Spent Nuclear Fuel Analogues

The surface reactivity and dissolution kinetics of spent nuclear fuel, primarily composed of UO₂, are critical aspects for the safety assessment of geological disposal. The dissolution rate of the UO₂ matrix controls the release of most radionuclides contained within the spent fuel. surfacesciencewestern.comigdtp.eu

The dissolution of UO₂ in groundwater is a complex process influenced by the redox potential of the environment, solution chemistry (e.g., presence of carbonate/bicarbonate ions), temperature, and the condition of the spent fuel itself (e.g., extent of pre-oxidation, grain boundary characteristics). nrc.govnrc.govnrc.gov

Under oxidizing conditions, UO₂ (U(IV)) is oxidized to more soluble U(VI) species, which then dissolve into the groundwater. nrc.govskb.com This oxidative dissolution can be initiated by oxidants present in the groundwater, such as dissolved oxygen, or by radiolysis products of water (like H₂O₂) generated by the radiation from the spent fuel. skb.comrsc.orgdiva-portal.org

The dissolution process involves the oxidation of the UO₂ surface followed by the removal of the oxidized this compound species into solution. skb.comdiva-portal.org The surface composition and the formation of altered layers (e.g., UO₂₊ₓ) can significantly influence the dissolution kinetics. nrc.govskb.com At pH values below 5, dissolution may proceed with less surface oxidation, while at higher pH, particularly above 10, the dissolution rate appears to decrease. nrc.gov The lowest dissolution rates under oxidizing conditions are observed between pH 5 and 10, which is relevant as most groundwaters have pH values in this range. nrc.gov

The dissolution rate is also affected by temperature, with activation energies varying depending on the solution chemistry and spent fuel conditions. nrc.govnrc.gov Activation energies between 24 and 33 kJ/mol have been reported for the release of certain radionuclides from spent fuel immersion tests. nrc.gov

Studies on UO₂ dissolution in nitric acid, relevant to reprocessing, show that the specific surface area can increase significantly during the initial stages of dissolution before decreasing as the solid is consumed. epj-n.org Higher specific surface area is generally associated with higher dissolution rates, although a formal relationship between reactive surface and specific surface area is still being investigated. epj-n.org

Spent fuel analogues, such as CeO₂, are sometimes used to study dissolution behavior due to their similar crystal structure to UO₂. acs.org Studies on CeO₂ have shown that surface defects can influence dissolution, providing insights into the potential role of defects in spent fuel dissolution. acs.org

The presence of corroding iron and/or hydrogen has been shown to suppress the dissolution rate of spent nuclear fuel, highlighting the importance of the near-field environment in a geological repository. igdtp.eu

The dissolution of spent fuel is a dynamic redox system, and kinetic mass balance models incorporating surface chemistry and heterogeneous redox processes are being developed to better understand and predict long-term behavior. igdtp.euskb.com

ParameterEffect on this compound Leaching Kinetics (General Trends)Relevant Section
pHSignificant effect, optimal range depends on lixiviant (acidic or alkaline). Acidic: lower pH generally increases rate. Alkaline: higher pH generally increases rate. purolite.comup.ac.zaekb.eg5.1.1
Oxidation-Reduction Potential (ORP)Strong influence, higher oxidizing potential generally increases rate (for U(IV) ores). up.ac.za5.1.1
TemperatureGenerally increases reaction rate, though effect can be slight depending on the specific ore and lixiviant. ekb.egtandfonline.com5.1.1
Particle SizeSmaller particle size generally increases rate due to increased surface area. Fractal dimension also plays a role. royalsocietypublishing.orgtandfonline.com5.1.1
Lixiviant ConcentrationIncreased concentration generally increases rate up to an optimal point. ekb.egtandfonline.com5.1.1
Presence of Competing IonsCan decrease this compound sorption in ion exchange. purolite.com5.1.1
Fuel CompoundCommon Synthesis RoutesRelevant Section
UO₂Hydrolysis of UF₆ followed by reduction; Reduction of UO₃. sfa-oxford.comgoogle.com5.2.1
UC₂Reaction of UO₂ with carbon at high temperatures. wikipedia.org5.2.1
Material PropertyChemical Characterization TechniquesRelevant Section
Stoichiometry (O/U)Gravimetry (oxidation to U₃O₈). diva-portal.org5.2.2
Impurity LevelsICP-MS, NAA, wet chemical methods. mdpi.comosti.govinl.gov5.2.2
Crystalline PhasesXRD, FTIR. researchgate.netdiva-portal.org5.2.2
Surface CompositionSEM-EDS. researchgate.netacs.org5.2.2
Chemical ActivityOxidation rate with H₂O₂. diva-portal.org5.2.2
Factor Affecting Spent Fuel Dissolution KineticsInfluenceRelevant Section
Redox PotentialMost important parameter; oxidizing conditions increase dissolution rate of UO₂. nrc.gov5.2.3
Solution Chemistry (e.g., Carbonate)Formation of soluble complexes (e.g., uranyl carbonate) enhances dissolution. nrc.govnrc.govacs.org5.2.3
TemperatureIncreases dissolution rate; activation energy varies with conditions. nrc.govnrc.gov5.2.3
Oxidizing Agents (O₂, H₂O₂, Radiolysis Products)Drive oxidative dissolution of UO₂. skb.comrsc.orgdiva-portal.org5.2.3
Surface Condition (Oxidation, Defects)Influences dissolution rate; altered layers and defects can affect reactivity. nrc.govskb.comdiva-portal.orgacs.org5.2.3
Microstructure (Grain Size, Defects)Can influence dissolution pathways and rates. surfacesciencewestern.comdiva-portal.orgacs.org5.2.3
Presence of Iron/HydrogenCan suppress dissolution rate in the near-field environment of a repository. igdtp.eu5.2.3

Chemical Aspects of Nuclear Waste Management and Disposal

The chemical aspects of nuclear waste management and disposal focus on ensuring the long-term containment of radionuclides, including this compound, within designated disposal facilities. This involves understanding and controlling the chemical interactions between the waste form, engineered barriers, and the surrounding geological environment over extended periods. utas.edu.auunlv.edumdpi.comfrontiersin.org

Chemical Immobilization of this compound in Waste Forms

Chemical immobilization is a key process in conditioning radioactive waste, transforming it into a stable, immovable form for storage or disposal. frontiersin.org This is typically achieved by incorporating the waste into solid matrices known as waste forms. frontiersin.orgstanford.edumdpi.com The most widely used materials for immobilizing high-level waste are glasses and ceramics. stanford.edu

Vitrification is a common immobilization process where waste is melted with glass-forming additives, such as borosilicate glass frit, and then solidified into a glass matrix. stanford.edulehigh.edu Borosilicate glass is often chosen due to its good chemical durability and radiation and thermal stability. lehigh.edu This process can incorporate a large number of radioactive elements into a durable, solid form, reducing waste volume. lehigh.edu

Ceramic waste forms, such as Synroc, are also considered for immobilization. frontiersin.orgstanford.edu Synroc is a multiphase ceramic based on stable titanate minerals that can incorporate actinides and fission products into their crystal structures. frontiersin.orgstanford.eduworld-nuclear.orgresearchgate.net Ceramics generally exhibit high chemical durability and radiation resistance, making them well-suited for long-term storage. frontiersin.orgstanford.eduresearchgate.netresearchgate.net Materials with fluorite-related structures, like zirconolite, are known for their radiation stability and resistance to aqueous corrosion. frontiersin.orgresearchgate.net

Glass-ceramic waste forms combine features of both glass and ceramics, allowing for the immobilization of radionuclides in both vitreous and crystalline phases. frontiersin.orgthebulletin.orgtandfonline.com This can offer advantages in terms of waste loading and durability. frontiersin.orgresearchgate.nettandfonline.com For instance, lanthanide monouranate-based glass-ceramic composites are being investigated as potential waste forms for immobilizing lanthanide-actinide fractions. researchgate.net Research also explores the incorporation of this compound into pyrochlore (B1171951) structures, demonstrating good solubility and stability for this compound in these ceramic matrices. acs.org

Cementitious materials and geopolymers are also used for immobilizing low and intermediate-level waste. mdpi.comworld-nuclear.orgresearchgate.net These materials encapsulate radionuclides through chemical bonding and physical encapsulation, reducing leaching. researchgate.net

The choice of immobilization matrix depends on the type and characteristics of the waste. world-nuclear.org For this compound-bearing wastes, particularly those with hexavalent this compound (U(VI)), research is ongoing to develop suitable waste forms like uranyl silicates, titanates, zirconates, phosphates, vanadates, and molybdates. researchgate.net Some U(VI) minerals and synthetic phases have shown chemical durability, making them candidates for immobilizing this compound-rich wastes. researchgate.net

Waste Form TypeMaterials/PhasesKey Advantages
GlassBorosilicate glass, Phosphate (B84403) glassHigh waste loading, Processing flexibility, Durable
CeramicSynroc (Hollandite, Perovskite, Zirconolite), Pyrochlore, Zirconia-based solid solutionsHigh durability, Radiation resistance, Stable crystal structure
Glass-CeramicCombinations of glass and crystalline phasesCombines advantages of glass and ceramics, Versatile
CementitiousPortland cement, Fly-ashCost-effective, Ease of handling, Neutralizing capacity
GeopolymersAluminosilicate fly ashChemical bonding and physical encapsulation

Long-Term Chemical Stability of this compound in Geologic Repositories

The long-term chemical stability of this compound in geologic repositories is crucial for ensuring the containment of radioactivity over geological timescales. unlv.edumdpi.comgeologyforinvestors.com Deep underground environments are generally characterized by reducing conditions and stable geochemical environments, which help to minimize the chemical mobilization of waste. world-nuclear.orgcnsc-ccsn.gc.caiaea.org

Natural analogues, such as ancient this compound ore bodies like the Cigar Lake deposit or the Oklo natural fission reactors, provide insights into the long-term behavior of this compound in geological formations. geologyforinvestors.comcnsc-ccsn.gc.cawikipedia.orgsurao.gov.cz These natural occurrences demonstrate that this compound can remain contained within favorable geological settings for billions of years. geologyforinvestors.comcnsc-ccsn.gc.cawikipedia.org The stability of these natural deposits is partly attributed to the reducing geochemical conditions of the groundwater, which prevent the oxidation and mobilization of this compound. cnsc-ccsn.gc.ca Even in relatively oxidizing conditions, the extent of this compound remobilization has been limited in some natural settings. cnsc-ccsn.gc.ca

The chemical stability of the waste form itself is a primary barrier. Studies on natural glasses, some millions of years old, serve as analogues for the long-term alteration of synthetic vitreous waste forms. mdpi.com These studies indicate that the long-term dissolution rate of silicate (B1173343) glasses is very slow, controlled by diffusion through an altered layer. mdpi.com

The oxidation state of this compound significantly influences its solubility and mobility. This compound is typically found as U(VI) under oxidizing conditions and U(IV) under reducing conditions. kit.eduwikipedia.orgmsstate.edu U(IV) compounds, such as uraninite (B1619181) (UO₂), have very low solubility in aqueous solutions under standard conditions, especially in reducing environments. geologyforinvestors.comkit.eduwikipedia.orgmsstate.edu Reducing conditions are expected to develop in underground repositories due to the anoxic corrosion of steel and iron components. kit.edu Under these conditions, U(IV) is expected to control the solubility and aqueous speciation of this compound. kit.edu

However, U(VI) can be stabilized in alkaline conditions and in the presence of complexing ligands like carbonate, phosphate, and silicate. kit.edulboro.ac.ukresearchgate.net Radiolysis near spent fuel surfaces can also promote the formation of U(VI) even in reducing environments. kit.edu Therefore, understanding the redox chemistry of this compound and the potential for complex formation under repository-relevant conditions is essential for predicting its long-term behavior. kit.edulboro.ac.uk

Research on this compound solubility in cementitious repositories, which create high pH conditions, shows that the aqueous concentration of U(VI) over uranates can be relatively constant above pH 7. cambridge.org The presence of complexing ligands can further influence this compound solubility and speciation. lboro.ac.uk

This compound Oxidation StateTypical ConditionsSolubility in Water (General)Key Species/Solids
U(IV)ReducingLowUO₂ (Uraninite), U(IV) intrinsic colloids
U(VI)OxidizingHigher (especially with ligands)Uranyl ion (UO₂²⁺), Uranyl carbonate complexes, Uranates

Radionuclide Migration Chemistry in Repository Environments

Radionuclide migration in repository environments is controlled by a combination of groundwater flow and chemical interactions between the radionuclides, the host rock, and engineered barriers. utas.edu.aufrontiersin.orgresearchgate.net The transport of radionuclides is not expected to begin until the degradation of waste packages, which could take hundreds or even millions of years. researchgate.netresearchgate.net

Once released from the waste form, the migration of this compound is influenced by its speciation, solubility, and interactions with the surrounding materials, including sorption onto mineral surfaces and diffusion through the geological matrix. utas.edu.auunlv.edufrontiersin.orgresearchgate.netskb.se Deep underground conditions generally favor the immobilization of most radionuclides through sorption or precipitation. researchgate.net

Sorption is a key mechanism that retards the migration of radionuclides by causing them to adhere to the surfaces of minerals in the host rock and backfill materials. utas.edu.aufrontiersin.orgresearchgate.netskb.se Studies have shown that this compound sorption can be significant, with mechanisms including adsorption and ion exchange. utas.edu.au Soil parameters like iron and manganese content can increase this compound sorption. hbni.ac.in

The chemical speciation of this compound in groundwater is critical for predicting its mobility. unlv.eduresearchgate.netskb.seuni-hannover.de In surface waters, this compound speciation is often dominated by uranyl carbonate complexes, while in other environments, binding to carboxylic and phosphorous-containing functional groups can be important. researchgate.net The pH, carbonate concentration, and calcium concentration in groundwater are sensitive parameters influencing this compound mobility and speciation at the soil-water interface. hbni.ac.in

Diffusion is another important transport mechanism, where radionuclides move from areas of higher concentration to lower concentration through the pore water in the rock matrix and engineered barriers like bentonite (B74815) clay. world-nuclear.orgfrontiersin.orgresearchgate.netskb.se Bentonite clay, often used as a buffer material, can retard radionuclide transport. world-nuclear.orggeologyforinvestors.com

Natural analogues, such as the movement of this compound in clay layers surrounding ore deposits, demonstrate the ability of geological formations to retard this compound transport. geologyforinvestors.comsurao.gov.cz In some cases, this compound has been shown to move only a few centimeters over hundreds of thousands of years, with clay acting as a filter. geologyforinvestors.com

The redox conditions of the repository environment play a significant role in this compound migration. Under reducing conditions, the low solubility of U(IV) limits its concentration in groundwater, thus reducing its potential for migration. kit.edumsstate.edueuropa.eu However, under oxidizing conditions, the more soluble U(VI) species can form, increasing the potential for transport. kit.eduresearchgate.net The formation of colloids containing U(IV) or U(VI) has also been studied, as colloids can potentially facilitate the transport of radionuclides. researchgate.net

Geochemical modeling is used to simulate the solubility, speciation, and transport of radionuclides like this compound under possible repository environmental conditions. unlv.eduskb.se These models help in assessing the long-term safety of repositories by predicting radionuclide behavior over extended timescales. unlv.edufrontiersin.org

ProcessDescriptionImpact on this compound Migration
Dissolution of Waste FormRelease of this compound from the solid waste matrix into groundwater.Initiates migration
SpeciationChemical form of this compound in solution (e.g., U(IV), U(VI), complexes).Influences solubility and interactions
SolubilityMaximum concentration of this compound that can dissolve in groundwater.Limits the amount available for transport
Sorption/PrecipitationAdherence to mineral surfaces or formation of solid phases.Retards or stops migration
DiffusionMovement through pore water in the host rock and engineered barriers.Slows down migration
Groundwater FlowMovement of water through fractures and pores in the geological formation.Carries dissolved this compound
Redox ConditionsOxidation state of the environment (reducing vs. oxidizing).Strongly affects this compound solubility and speciation
Complexation with LigandsFormation of soluble complexes with species in groundwater (e.g., carbonate).Can increase solubility and mobility
Colloid FormationFormation of small particles containing this compound.Can potentially facilitate transport

Advanced Analytical and Computational Methodologies in Uranium Research

Spectroscopic Techniques for Uranium Speciation and Oxidation State Determination

Spectroscopic methods are powerful tools for probing the electronic and molecular structure of this compound compounds, enabling the identification of different this compound species and their oxidation states. The mobility and reactivity of this compound in the environment are significantly influenced by its oxidation state, with the main states being U(IV) and U(VI), although U(V) can also occur. helsinki.finih.gov Techniques capable of distinguishing these states and associated molecular forms are essential for predicting this compound behavior. helsinki.fi

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), including techniques like X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is widely used to determine the oxidation state and local coordination environment of this compound. epa.govnih.govacs.org XANES is particularly sensitive to the oxidation state, with shifts in the absorption edge providing direct information. unl.edu The amplitude of near-edge features can also correlate with high hexavalent this compound concentrations. unl.edu EXAFS provides details about the distances and types of neighboring atoms, offering insights into the molecular structure of this compound complexes and minerals. epa.gov

Studies utilizing XAS have shown its effectiveness in analyzing this compound speciation in complex samples like contaminated soils. For instance, X-ray absorption studies on soil samples from a former this compound production facility indicated that a majority of the this compound (approximately 75-95%) was in the hexavalent oxidation state, suggesting the significant role of weathering despite varied initial oxidation states. unl.edu XAS has also been applied to investigate the electronic structure of this compound oxides like UO₂, U₃O₈, and UO₃, providing information on oxygen-uranium hybridization. diva-portal.org High-energy-resolution XANES (HERFD-XANES) at the U L₃-edge has demonstrated the capability to distinguish U(IV), U(V), and U(VI) simultaneously in samples and can reveal peak splitting related to the electronic structure of U(V) in compounds like FeUO₄. nih.govacs.org

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective technique for the determination and speciation of this compound(VI), specifically the uranyl ion (UO₂²⁺), based on its characteristic fluorescence. optica.orgoptica.org TRLFS offers both spectral information (wavelength shifts, peak ratios) and temporal information (fluorescence lifetime), which are indicative of the uranyl ion's molecular environment and interactions. optica.org This technique has been successfully applied for this compound analysis in various matrices within the nuclear fuel cycle, environmental samples, and even in the medical field, with detection limits reaching the ng/L range and below. optica.org

TRLFS is a unique tool for direct this compound speciation at low concentrations, particularly in environmental studies. optica.org By analyzing fluorescence spectra and lifetimes, researchers can identify and characterize different uranyl complexes. For example, TRLFS has been used to identify various this compound-hydroxo complexes (e.g., UO₂OH⁺, UO₂(OH)₂, UO₂(OH)₃⁻, (UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺, and (UO₂)₃(OH)₇⁻) by varying pH and this compound concentration. optica.org The technique has also been applied to study the sorption of U(VI) onto minerals like gibbsite (γ-Al(OH)₃), identifying different surface species with distinct fluorescence lifetimes. nih.gov TRLFS can also be used for remote sensing of this compound and nitrate (B79036) in the nuclear fuel cycle via fiber optics. spiedigitallibrary.org Applying a fluorescence model that accounts for complexation and absorption allows for direct determination of this compound concentration, and spectral deconvolution can provide information on this compound speciation and nitric acid concentration. spiedigitallibrary.orgacs.org

X-ray Photoelectron Spectroscopy (XPS) and Surface Science Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition, chemical states, and electronic structure of the top few nanometers of a material. For this compound research, XPS is valuable for determining the oxidation states of this compound on surfaces and investigating surface reactions. surfacesciencewestern.comworldscientific.com

XPS has been used to study the surface composition of electrochemically oxidized this compound dioxide (UO₂), a key nuclear fuel material. surfacesciencewestern.com By deconvoluting XPS spectra, researchers can determine the fractions of different this compound oxidation states (U(IV), U(V), and U(VI)) present on the surface. surfacesciencewestern.com Combined with techniques like Scanning Electron Microscopy (SEM), XPS can reveal how factors like groundwater composition influence the dissolution and alteration of the UO₂ surface. surfacesciencewestern.com XPS studies have also investigated the oxidation of this compound-niobium alloys, showing the formation of different this compound and niobium oxides upon exposure to oxygen. worldscientific.com Furthermore, XPS has been employed to study the reduction and oxidation properties of this compound and cerium mixed oxide films, revealing interactions between the two elements that influence their redox behavior. europa.eu High-energy resolution XPS (HAXPES) offers an expanded energy range compared to traditional XPS, allowing for the analysis of core level photoelectrons not typically observed and providing insights into the electronic structure of this compound materials from the surface to the bulk. aip.org

Raman and Infrared Spectroscopy

Raman and Infrared (IR) spectroscopy are vibrational spectroscopic techniques that provide information about the molecular vibrations of a compound, which are characteristic of its chemical structure and bonding. These techniques are useful for identifying specific this compound compounds and minerals, particularly those containing the uranyl ion (UO₂²⁺). spectroscopyeurope.comresearchgate.net

Raman and IR spectroscopy have been extensively used to study this compound compounds and minerals, ranging from simple oxides to complex uranyl minerals. spectroscopyeurope.comresearchgate.net The uranyl ion exhibits characteristic vibrational modes (symmetric stretching, antisymmetric stretching, and bending) that are active in Raman and/or IR spectra, providing a fingerprint for its presence and environment. spectroscopyeurope.com Studies on uranyl minerals, such as the autunite group (general formula M(UO₂)₂(XO₄)₂·n H₂O, where M can be various cations and X is P or As), have utilized Raman and IR spectroscopy to identify the vibrations associated with the uranyl units and other anionic groups like phosphate (B84403) and arsenate. nih.gov Raman microscopy, in particular, offers excellent band separation for identifying these units. nih.gov Micro-Raman spectroscopy can distinguish different this compound oxides like UO₂, α-U₃O₈, and γ-UO₃ and has been used for in situ studies to probe the transformation of this compound precursors to oxides. optica.org Compilations of this compound Raman and infrared experimental spectra, such as the Compendium of this compound Raman and Infrared Experimental Spectra (CURIES), serve as valuable resources for identifying this compound-containing materials. researchgate.net

Mass Spectrometry for Isotopic Analysis

Mass Spectrometry (MS) is a powerful technique for determining the isotopic composition of this compound, which is crucial for applications in nuclear forensics, safeguards, environmental monitoring, and geological studies. Different MS techniques offer varying levels of sensitivity, precision, and capabilities for analyzing this compound isotopes in various sample matrices. rsc.orgosti.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS), particularly Multi-Collector ICP-MS (MC-ICP-MS), is widely used for precise and accurate measurements of this compound isotopic ratios, including ²³⁴U, ²³⁵U, ²³⁶U, and ²³⁸U. rsc.orgosti.gov While typically performed on purified solutions, methods for analyzing this compound isotopes in unpurified solutions have been developed, demonstrating the ability to obtain accurate ²³⁵U/²³⁸U ratios. rsc.org Challenges exist for isotopes with low abundance or potential isobaric interferences, but strategies like using reaction gases in collision cells can mitigate these effects. rsc.org Accelerator Mass Spectrometry (AMS) is another highly sensitive MS technique used for the analysis of long-lived radionuclides like ²³⁶U and ²³³U, often complementing ICP-MS measurements. osti.gov Alpha Spectrometry is also used for measuring alpha-emitting this compound isotopes, such as ²³²U. osti.gov

Recent advancements in mass spectrometry include the combination of techniques for enhanced analysis. For example, combining Laser-Induced Breakdown Spectroscopy (LIBS) with Laser Ablation Multicollector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS) allows for simultaneous detection of elements like fluorine and this compound isotopes in single particles, which is relevant for nuclear nonproliferation monitoring. ornl.gov Atmospheric Pressure Ionization Mass Spectrometry (APPI-MS) with advanced mass analyzers like quadrupole time-of-flight mass spectrometers is also being explored for sensitive and accurate this compound isotope ratio measurements from trace samples. nih.gov

Advanced Separation and Extraction Methodologies

Advanced separation and extraction methodologies are critical for isolating and purifying this compound from ores, spent nuclear fuel, and environmental samples. These techniques are essential for the nuclear fuel cycle, radioactive waste treatment, and environmental remediation efforts. The goal of advanced methods is often to improve efficiency, selectivity, and reduce the environmental impact compared to traditional approaches. numberanalytics.comresearchgate.netelsevier.com

Solvent extraction is a cornerstone of this compound separation, widely used in processes like the Plutonium this compound Reduction EXtraction (PUREX) process, which separates this compound and plutonium from other fission products and minor actinides in spent nuclear fuel. researchgate.netiaea.org Advanced PUREX processes and concepts like UREX (this compound Extraction) aim to further refine separation strategies, sometimes focusing solely on this compound separation while keeping other actinides and fission products for later processing. iaea.org These processes involve the selective uptake of this compound species, often the uranyl ion (UO₂²⁺) and its nitrate complexes, into an organic phase using specific extracting ligands like tri-n-butyl phosphate (TBP). researchgate.netiaea.org

Beyond solvent extraction, other advanced separation techniques are being developed and applied. Ion exchange chromatography utilizes resins to selectively adsorb and separate this compound from solutions. numberanalytics.com Selective precipitation can be used to separate this compound from other elements based on differences in solubility at varying pH values. osti.gov For instance, selective precipitation has been shown to be effective for removing thorium before this compound extraction. osti.gov Emerging techniques include the use of advanced materials, biotechnology, and nanotechnology to improve extraction efficiency and reduce waste. numberanalytics.com Host-mediated liquid-liquid extraction, employing specific host molecules to enhance selectivity for desired ions, is also an area of advancement in this compound separation. researchgate.net Pyrochemical processes, solid phase extraction, supercritical fluid extraction, ionic liquid extraction, and biological treatment methods are also being explored for their potential in advanced this compound separation and radioactive waste treatment. elsevier.com

Ligand Design for Selective this compound Complexation

Selective complexation of this compound, particularly the uranyl ion (UO₂²⁺), is a critical aspect of its extraction and separation from various matrices, including seawater and nuclear waste osti.govacs.org. The uranyl cation has a linear O=U=O geometry with short U-O bonds osti.gov. Strategies for uranyl sequestration often involve ligands that bond equatorially to the this compound center osti.gov. Research indicates that coordinating strong σ and π donating ligands to the equatorial plane can soften the U(VI) center, imparting some Lewis basicity to the axial oxygen atoms as the U-O bond weakens osti.gov. Innovative ligand designs aim to bond dually to both the equatorial plane and the axial oxo groups osti.gov.

An example of this approach is a ligand featuring carboxylate groups for equatorial donation and a secondary amine for hydrogen bonding with a uranyl oxygen osti.gov. Such designs exploit the specific geometry of the uranyl species to achieve selectivity over other cations osti.gov. Studies have shown that the bonding of equatorial NCN ligands to uranyl weakens the U-O stretch frequency, coinciding with increased Lewis basicity of the oxo ligands osti.gov. This is illustrated by the addition of B(C₆F₅)₃, yielding the complex UO{OB(C₆F₅)₃}(NCN)₂ osti.gov.

Amidoxime (B1450833) and hydroxamic acid ligands are also being investigated, along with novel ligands like a triazine-hydroxylamine ligand, which computational work suggests should be significantly more selective for uranyl than amidoxime A osti.gov. Potentiometric titrations have been performed to determine binding constants for these systems osti.gov. While the affinity of the triazine-hydroxylamine ligand may be lower, its increased selectivity for uranyl over vanadium has been observed osti.gov. A 1:1 complex is favored at pH 3-8, while a 2:1 complex is more stable at higher pH, a contrast to amidoxime A which favors 2:1 binding across all pH values osti.gov. NMR experiments have also been used to confirm solution binding modes osti.gov.

Acetamidoxime, a representative amidoxime group, has been tested with iron and copper. Iron did not form meaningful complexes, precipitating as iron hydroxide (B78521), indicating weak complexation osti.gov. Copper, however, bound reasonably well, forming 1:2 (M/L) complexes osti.gov. Similar trends were observed with amidoxime B and C osti.gov.

In the context of separating U(VI) from Th(IV) in the thorium-uranium fuel cycle, new tetradentate N,O-hybrid ligands like N,N′-diethyl-N,N′-di-p-tolyl-2,2′-bipyridine-6,6′-dicarboxamide (Et-Tol-BPDA) and N,N′-diethyl-N,N′-di-p-tolyl-2,2′-bipyrimidine-4,4′-dicarboxamide (Et-Tol-BPymDA) have been designed and synthesized acs.orgnih.gov. These ligands, featuring a bipyridine or bipyrimidine core and amide moieties, demonstrated high U(VI)/Th(IV) extraction selectivity in nitric acid solutions acs.orgnih.gov. Et-Tol-BPDA achieved a separation factor (SFU/Th) of 33 at 3 M HNO₃, while Et-Tol-BPymDA showed an SFU/Th of 73 at 3 M HNO₃ acs.orgnih.gov. The extraction process with these ligands primarily follows a solvation mechanism acs.orgnih.gov. Thermodynamic studies indicated a spontaneous extraction process for both U(VI) and Th(IV) acs.orgnih.gov. UV-vis spectroscopic titrations and slope analyses revealed the formation of 1:1 complexes with U(VI) and Th(IV) in both monophasic organic solutions and biphasic extraction systems acs.orgnih.gov. The stability constants for the 1:1 complexes with U(VI) were found to be larger than those with Th(IV), aligning with the observed high extraction selectivity acs.orgnih.gov. X-ray diffraction has been used to analyze the solid-state structures of these ligands and their complexes with U(VI) and Th(IV) acs.orgnih.gov.

Density functional theory (DFT) has been employed to explore the complexation of uranyl and vanadium ions with tetradentate N,O-mixed donor ligands like 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), [2,2′-bipyridine]-6,6′-dicarboxylate acid, and 5H-cyclopenta[2,1-b:3,4-b′]dipyridine-2,8-dicarboxylate acid rsc.org. These studies aim to understand the metal ion size-based selectivity and structural preorganization of the ligands rsc.org. Bonding analyses suggest that the metal–ligand bonding in uranyl complexes primarily involves interactions between U 5f, 6d orbitals and N, O 2p orbitals rsc.org. Rigid ligands like PDA, with suitable chelate ring sizes, can exhibit stronger complexing ability for uranyl ions rsc.org.

Novel Extraction Processes and Separation Efficiencies

This compound recovery from ores primarily utilizes hydrometallurgical processes involving chemical methods nih.gov. The specific processing route depends on factors like ore mineralogy, rock type, and environmental conditions nih.gov. Conventional agitation leach, recovery as a byproduct, heap leaching, and in situ leaching (ISL) or in situ recovery (ISR) are major process routes nih.gov.

ISL involves injecting a leach solution into the ore zone to dissolve this compound, which is then pumped to the surface for recovery nih.gov. This method results in minimal surface disturbance and no tailings or waste rock generation nih.gov. Both carbonate and acidic leaching solutions are used, with the choice depending on the ore horizon's characteristics nih.gov. Ion-exchange is commonly used to recover this compound from the pregnant leach solutions in ISL operations nih.gov.

Research is also directed towards recovering this compound from unconventional resources like phosphoric acid, copper-leach liquors, low-grade ores, complex high-grade ores, and seawater iaea.org. Adsorbents are being developed for selective collection of this compound from seawater epj-n.org. Amidoxime has shown a significantly higher yield compared to titanium oxide hydrate (B1144303) used previously epj-n.org.

Solvent extraction is another key process. A comprehensive study investigated the solvent extraction of U(VI) from acidic sulfate (B86663) solutions using Alamine 336 diluted in kerosene (B1165875) nih.gov. Extraction efficiencies of around 99.72% were achieved under specific conditions (0.15 mol L⁻¹ sulfuric acid, 0.05 mol L⁻¹ Alamine 336, 25 °C, 1:1 organic/aqueous phase ratio) nih.gov. The extraction was found to be rapid, exothermic, and spontaneous nih.gov. Stripping of U(VI) from the loaded organic phase has been studied using various salt and acid solutions, with 99.87% stripping achieved using 0.5 mol L⁻¹ (NH₄)₂CO₃ in a single step nih.gov.

Computational Chemistry and Molecular Modeling of this compound Systems

Computational modeling plays a vital role in understanding this compound behavior at the atomic and molecular scales, complementing experimental studies mdpi.com. Techniques like atomistic molecular dynamics simulations and DFT quantum chemistry computations provide detailed atomic insights into processes involving this compound mdpi.com.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method for studying the electronic structure and properties of this compound systems aps.orgmdpi.comnih.gov. It can be applied to model U(VI) uptake on surfaces like portlandite [Ca(OH)₂], providing atomic detail on the interactions mdpi.com. DFT calculations have been used to study the complexation of uranyl with various ligands, analyzing geometries, vibrational frequencies, charges, and bond orders researchgate.net. These studies can help in selecting efficient ligands with tailored thermodynamic and kinetic properties for uranyl binding researchgate.net.

DFT is also used in ab initio molecular dynamics (MD) simulations to investigate the behavior of this compound under extreme conditions. For instance, DFT-based quantum molecular dynamics (QMD) simulations have been carried out to study this compound over a range of pressures and temperatures, spanning solid, bcc, and liquid phases researchgate.net. These simulations can provide data on the equation of state, Grüneisen parameter, specific heat, radial distribution function, bond-angle distribution function, electronic density of states, and liquid diffusion coefficient researchgate.net.

Furthermore, DFT calculations are used to determine properties like formation energies and diffusion barriers, which are crucial inputs for other modeling techniques arxiv.org.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time evolution of atomic and molecular systems, providing insights into dynamic processes involving this compound. MD simulations have been used to study the superionic transition in UO₂, identifying it as a second-order phase transition associated with an inflection point in enthalpy and lattice parameter at 2600 K aps.org. The superionic state exhibits a combination of local environments and dynamic features similar to glass-forming liquids aps.org.

MD simulations are also employed to investigate point defects in bcc this compound, providing formation energies of substitutional, self, and solute interstitial atom defects, as well as binding energies of pair defects aps.org. These simulations can provide reliable formation and binding energies compared to conventional DFT calculations aps.org. MD studies have shown that point defects tend to decrease the bulk modulus and increase the thermal expansion coefficient of bcc this compound aps.org. Vacancies are found to be favorable point defects in bcc this compound aps.org.

MD simulations have been used to study the thermal properties of solid UO₂, including melt point, density, enthalpy, heat capacity, lattice parameter variation with temperature, mean-square-displacement, and diffusion coefficients of oxygen ions iphy.ac.cn. These simulations can provide good agreement with experimental data at certain temperature ranges iphy.ac.cn.

Ab initio MD methods have been used to investigate the evolution of microstructures in UO₂ and U₃Si under electron excitation, showing that U₃Si is more resistant to electron excitation than UO₂ at room temperature mdpi.com. UO₂ undergoes a crystalline-to-amorphous transition at lower excitation concentrations compared to U₃Si mdpi.com.

MD simulations can also be used to study the behavior of fission gases like xenon in nuclear fuels, such as the behavior of Xe bubbles at grain boundaries in UO₂ mdpi.com. These simulations show that the formation energy of Xe clusters at grain boundaries is much lower than in the bulk, and the diffusion activation energy of a single interstitial Xe atom at grain boundaries is also lower mdpi.com.

Reactive molecular dynamics models are being developed for this compound/hydrogen systems to understand hydrogen embrittlement, offering computational efficiency compared to quantum-based methods arxiv.org. These models can predict structural parameters, vacancy formation energies, and diffusion barriers in agreement with DFT data arxiv.org.

Thermodynamic Modeling and Database Development for this compound Speciation

Thermodynamic modeling is essential for predicting the behavior of this compound in various chemical systems, particularly in aqueous solutions, which is crucial for understanding its transport and fate in the environment and in separation processes osti.gov. Thermodynamic modeling involves calculating aqueous speciation, solubilities of minerals and gases, and stability relations among different phases osti.gov.

Developing comprehensive and reliable thermodynamic databases is critical for accurate modeling osti.govnih.govllnl.gov. Databases like PRODATA are specifically developed for monitoring this compound mining activities and their environmental impacts, including relevant species and phases for this compound and radium nih.gov. These databases incorporate data for major anions and cations, as well as secondary pollutants nih.gov. Applications of these databases in geochemical speciation codes like PhreeqC allow for theoretical speciation calculations of this compound and radium in various water compositions nih.gov. Comparisons with other thermodynamic databases (e.g., Thermochimie, LLNL, Wateq4f, Minteq, PSI/NAGRA) highlight the impact of database choice and ionic strength correction on speciation results nih.gov. Sulfate complexes of this compound and radium are important in mining contexts, while carbonate this compound complexes, particularly UO₂(CO₃)₃⁴⁻, are crucial for environmental monitoring, even in reducing environments nih.gov.

Thermodynamic databases are also vital for modeling geochemical processes related to nuclear waste repositories, including interactions with spent fuel osti.gov. Databases are developed for systems with dilute and concentrated aqueous solutions osti.gov.

Efforts are underway to develop common, operational thermodynamic databases for speciation models, including reactions and constants for minerals, colloidal phases, humic and fulvic acids, cementitious phases, and dissolved organic complexing agents researchgate.net.

Reaction Kinetic Modeling

Reaction kinetic modeling focuses on understanding and predicting the rates of chemical reactions involving this compound. This is important for optimizing extraction processes and assessing the long-term behavior of this compound in different environments.

Kinetic studies of the hydrofluorination of this compound dioxide (UO₂) have been performed to understand the transformation to this compound tetrafluoride (UF₄) researchgate.net. Thermogravimetry has been used to follow the reaction kinetics under various temperatures and HF partial pressures researchgate.net. Characterization techniques like SEM, EDS, BET, and XRD provide insights into the transformation of UO₂ powder grains researchgate.net. Models based on instantaneous germination, anisotropic growth, and internal development have been used, suggesting that the diffusion of HF in the UF₄ layer is the rate-limiting step researchgate.net. The reaction has been found to be first order with respect to HF and follows an Arrhenius law within specific temperature and pressure ranges researchgate.net. Kinetic simulations using determined rate equations show good correlation with experimental data researchgate.net.

Kinetic modeling is also applied to this compound leaching processes. Studies on uraninite (B1619181) dissolution suggest first-order kinetics, although some results indicate a close fit to second-order kinetics up.ac.za. Parameters like pH, oxidation-reduction potential, and iron concentration significantly influence the leach kinetics of uraninite up.ac.za. Integral methods are used to analyze kinetic data up.ac.za.

Kinetic modeling is used in environmental remediation contexts, such as predicting this compound reduction in permeable reactive bio-barriers (Bio-PRBs) nih.gov. A bidirectional kinetic reaction model has been developed for this purpose, demonstrating its ability to predict this compound migration and evaluate Bio-PRB performance nih.gov. The model highlights contact period and microbial growth as key factors affecting remediation performance nih.gov.

The kinetics of this compound biosorption by Deinococcus radiodurans biofilm biomass has been studied and modeled nih.gov. Kinetic adsorption data suggests a pseudo-second-order reaction for U(VI) sorption nih.gov. The mechanism is suggested to follow an intra-particle diffusion model, involving covalent bonding between U(VI) and functional groups on the biofilm surface, with the diffusional barrier acting as a rate-limiting step nih.gov. External mass transfer can also be a rate-limiting step nih.gov. Chemical modifications and XRD data help identify the functional groups involved and the nature of metal deposits formed, such as uranyl phosphates nih.gov.

Kinetic models are also developed for gas-solid reactions involving this compound, such as the reaction kinetics of the this compound-hydrogen system (U + ³/₂ H₂ ⇌ UH₃) researchgate.net. Studies with fine powders have shown first-order kinetics with respect to this compound for the hydriding reaction and nearly zero order with respect to this compound hydride for dehydriding researchgate.net. A proposed mechanism involves hydrogen diffusion in the reactant phase before nucleation of the hydride phase researchgate.net.

Future Research Directions in Uranium Chemistry

Emerging Trends in Uranium Materials Science

The development of advanced this compound-based materials is a cornerstone of future nuclear technology. A significant area of research focuses on novel fuel forms that offer enhanced safety and efficiency. This compound nitride (UN), for instance, is being investigated as a promising alternative to traditional this compound dioxide (UO₂) fuel due to its higher thermal conductivity and fuel density. mdpi.com Computational studies are playing a crucial role in understanding the electronic structure and bonding in these materials, including the nature of the this compound-nitrogen triple bond, which is critical for designing more robust and efficient nuclear fuels. mdpi.com

Another key trend is the application of nanomaterials in both this compound extraction and waste management. nih.govresearchgate.net Researchers are designing sophisticated nanomaterials with high surface areas and specific functionalities to selectively capture this compound from seawater, a vast and unconventional this compound resource. nih.govresearchgate.net These materials, including porous organic polymers and metal-organic frameworks, offer the potential for more economical and environmentally benign this compound extraction methods. unt.edu

Furthermore, there is a growing interest in the synthesis and characterization of new this compound compounds with unique electronic and magnetic properties. These materials could find applications beyond the nuclear fuel cycle, in areas such as catalysis and advanced electronics. The exploration of unusual oxidation states of this compound, such as U(II), is expanding the fundamental understanding of actinide chemistry and opening up new avenues for materials design. mdpi.com

Material ClassResearch FocusPotential Application
This compound NitridesHigher thermal conductivity and fuel densityAdvanced nuclear fuels
NanomaterialsSelective this compound extractionSeawater this compound mining, environmental remediation
Novel this compound CompoundsUnique electronic and magnetic propertiesCatalysis, advanced electronics

Interdisciplinary Approaches to this compound Geochemistry and Environmental Systems

Understanding the behavior of this compound in the environment is critical for the safe management of nuclear waste and the remediation of contaminated sites. Future research in this area is increasingly interdisciplinary, combining principles from geochemistry, microbiology, and environmental science. A key focus is on the biogeochemical processes that influence the mobility and fate of this compound in subsurface environments. vanderbilt.eduuq.edu.augoogle.com

Microorganisms have been shown to play a significant role in the reduction of soluble U(VI) to insoluble U(IV), a process that can be harnessed for the bioremediation of this compound-contaminated groundwater. researchgate.net Researchers are investigating the metabolic pathways of these microbes and the environmental conditions that favor their activity to develop more effective remediation strategies. Geochemical modeling is being used in conjunction with experimental studies to predict the long-term behavior of this compound in complex geological systems, such as deep geological repositories for nuclear waste. researchgate.net

The study of natural analogues, such as the Oklo natural nuclear reactor in Gabon, provides valuable insights into the long-term stability of this compound minerals and the migration of fission products over geological timescales. vanderbilt.edu This information is crucial for assessing the performance of engineered barrier systems for nuclear waste disposal.

Research AreaKey DisciplinesApplication
Biogeochemistry of this compoundGeochemistry, MicrobiologyBioremediation of contaminated sites
Geochemical ModelingGeochemistry, Computational SciencePredicting long-term fate of this compound in repositories
Natural Analogue StudiesGeology, GeochemistryPerformance assessment of nuclear waste disposal

Innovations in Nuclear Fuel Cycle Chemistry for Sustainability

Achieving a sustainable nuclear fuel cycle requires innovations that minimize waste, enhance resource utilization, and improve proliferation resistance. A major area of research is the development of advanced reprocessing technologies to separate and recycle valuable components from spent nuclear fuel. rsc.org Aqueous and pyrochemical reprocessing techniques are being refined to improve efficiency and reduce the volume of high-level radioactive waste. rsc.org

The thorium fuel cycle is being explored as a potential long-term alternative to the this compound-plutonium fuel cycle. djs.sioecd-nea.org Thorium is more abundant than this compound and its use in reactors could lead to the production of less long-lived radioactive waste. djs.si Research is focused on developing and qualifying thorium-based fuels and optimizing their performance in different reactor types. djs.si

Furthermore, there is a strong emphasis on the development of "closed" fuel cycles, where actinides are continuously recycled until they are fissioned, leading to a significant reduction in the long-term radiotoxicity of the final waste. oecd-nea.org This approach aims to maximize the energy extracted from nuclear fuel while minimizing the environmental burden. The ultimate goal is to create a more sustainable and publicly acceptable nuclear energy system. iaea.org

InnovationObjectiveKey Benefit
Advanced ReprocessingEfficient separation and recycling of spent fuelWaste minimization and resource conservation
Thorium Fuel CycleAlternative to this compound-plutonium cycleReduced long-lived waste, resource abundance
Closed Fuel CyclesContinuous recycling of actinidesMaximized energy extraction, reduced radiotoxicity

Development of Novel Analytical and Computational Tools

Advances in our understanding of this compound chemistry are intrinsically linked to the development of sophisticated analytical and computational tools. These tools enable researchers to probe the complex structure, bonding, and reactivity of this compound compounds at an unprecedented level of detail.

Computational chemistry, particularly quantum chemical methods, has become an indispensable tool for investigating the electronic structure and properties of this compound complexes. mdpi.com These methods are used to predict the stability of novel fuel materials, elucidate reaction mechanisms, and interpret spectroscopic data. mdpi.com The insights gained from computational studies are guiding the design of new molecules and materials with desired properties.

In the realm of analytical chemistry, there is a continuous drive to develop more sensitive and selective methods for the detection and characterization of this compound and its species in various matrices. pageplace.deroutledge.com Techniques such as mass spectrometry, X-ray absorption spectroscopy, and laser-induced fluorescence spectroscopy are being refined to provide detailed information on this compound's oxidation state, coordination environment, and isotopic composition. vanderbilt.edu These advanced analytical techniques are essential for environmental monitoring, nuclear forensics, and ensuring the safety and security of nuclear materials. routledge.com

ToolApplication in this compound ChemistrySignificance
Quantum ChemistryElectronic structure calculations, reaction mechanism studiesGuiding the design of new materials and understanding reactivity
Advanced SpectroscopySpeciation, isotopic analysis, coordination environmentEnvironmental monitoring, nuclear forensics, material characterization
Mass SpectrometryIsotopic ratio measurements, trace analysisSafeguards, geochronology, environmental science

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.